Product packaging for Lunularic acid(Cat. No.:CAS No. 23255-59-6)

Lunularic acid

货号: B1675448
CAS 编号: 23255-59-6
分子量: 258.27 g/mol
InChI 键: GFSQDOUEUWXRSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Lunularic acid is a stilbenoid.
This compound has been reported in Calypogeia tosana, Liochlaena subulata, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1675448 Lunularic acid CAS No. 23255-59-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-3,5-6,8-9,16-17H,4,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSQDOUEUWXRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177826
Record name Lunularic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23255-59-6
Record name Lunularic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23255-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lunularic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lunularic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUNULARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZQ3FYV21C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of Lunularic Acid in Liverworts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid carboxylic acid, stands as a pivotal endogenous growth inhibitor in the plant division Marchantiophyta, the liverworts. Its discovery marked a significant step in understanding the unique physiological and developmental processes of these early land plants, offering a compelling alternative to the abscisic acid (ABA) signaling pathway prevalent in vascular plants. This technical guide provides a comprehensive overview of the discovery, biosynthesis, physiological roles, and analytical methodologies related to this compound. It is designed to serve as a foundational resource for researchers in plant biology, natural product chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to facilitate further investigation into this intriguing bioactive compound.

Introduction: The Discovery of a Novel Growth Inhibitor

The quest to understand the regulation of growth and dormancy in liverworts led to the identification of a potent endogenous inhibitor. Initial studies in the mid-20th century on liverworts, particularly Lunularia cruciata, revealed that long-day photoperiods induced a state of dormancy. This observation suggested the presence of a chemical messenger that mediates this response.

In 1971, the definitive identification of this inhibitor as this compound was reported.[1] Subsequent research confirmed its widespread occurrence across various liverwort species, establishing it as a key hormonal regulator in this plant group.[2] Unlike vascular plants, which primarily utilize abscisic acid (ABA) for stress responses and dormancy, liverworts have evolved to rely on this compound, highlighting a fascinating divergence in plant signaling pathways.

Chemical Properties:

PropertyValueReference
Chemical Formula C₁₅H₁₄O₄[3]
Molar Mass 258.27 g/mol [3]
IUPAC Name 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid[3]
Class Dihydrostilbenoid[3]

Biosynthesis of this compound

The biosynthetic pathway of this compound is a specialized branch of the phenylpropanoid pathway. It involves the condensation of precursors derived from both the shikimate and acetate-malonate pathways.

The key enzymatic steps involve:

  • Stilbenecarboxylate Synthase 1 (STCS1): This enzyme catalyzes the initial condensation of dihydro-p-coumaroyl-CoA and three molecules of malonyl-CoA.

  • Polyketide Reductase (PKR): PKR is essential for the subsequent reduction and cyclization steps that lead to the formation of the this compound backbone.

The regulation of this compound levels is also managed through metabolic inactivation, primarily via glycosylation to form this compound-4'-O-glucoside. This reversible process allows the plant to control the pool of active this compound.

Visualizing the Biosynthetic Pathway

Lunularic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Malonyl_CoA 3x Malonyl-CoA Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Dihydro_p_coumaroyl_CoA Dihydro-p-coumaroyl-CoA p_Coumaroyl_CoA->Dihydro_p_coumaroyl_CoA DBR Intermediate Polyketide Intermediate Dihydro_p_coumaroyl_CoA->Intermediate STCS1 Lunularic_Acid This compound Intermediate->Lunularic_Acid PKR LA_Glucoside This compound-4'-O-glucoside (Inactive) Lunularic_Acid->LA_Glucoside UGT LA_Glucoside->Lunularic_Acid β-glucosidase

Caption: Biosynthetic pathway of this compound.

Physiological Role and Mechanism of Action

This compound is a potent inhibitor of cell growth and division in liverworts, playing a crucial role in:

  • Dormancy Induction: Under long-day conditions, this compound accumulates, leading to the cessation of growth and the formation of dormant structures.[4]

  • Stress Response: As a stress hormone, it is involved in the response to various environmental cues, including desiccation.

  • Gemmae Development: It regulates the dormancy and germination of gemmae, the asexual reproductive structures of many liverworts.

While the precise molecular mechanism of this compound signaling is not as well-defined as that of ABA in higher plants, it is understood to function as a physiological analogue. The current understanding suggests a signaling pathway that likely involves perception by a yet-to-be-identified receptor, followed by a transduction cascade that ultimately leads to changes in gene expression related to growth and dormancy. The lack of key ABA signaling components in liverworts, such as the PYR/PYL/RCAR receptors, further emphasizes the distinct nature of the this compound pathway.

Hypothesized Signaling Logic

Lunularic_Acid_Signaling Environmental_Cues Environmental Cues (e.g., Long Days, Stress) LA_Biosynthesis This compound Biosynthesis Environmental_Cues->LA_Biosynthesis Lunularic_Acid This compound LA_Biosynthesis->Lunularic_Acid Receptor Putative Receptor (Unidentified) Lunularic_Acid->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinases, Phosphatases) Receptor->Signal_Transduction Gene_Expression Transcriptional Regulation (Changes in Gene Expression) Signal_Transduction->Gene_Expression Physiological_Response Physiological Response (Growth Inhibition, Dormancy) Gene_Expression->Physiological_Response

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Extraction and Quantification of this compound

The following protocol provides a general framework for the extraction and quantification of this compound from liverwort tissue, which can be adapted based on the specific species and available equipment.

Materials:

  • Fresh or freeze-dried liverwort tissue (e.g., Marchantia polymorpha)

  • Mortar and pestle

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Freeze approximately 1-2 g of fresh liverwort tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet twice more.

    • Pool the supernatants.

  • Purification and Concentration:

    • Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator.

    • Adjust the pH of the remaining aqueous solution to 2.5-3.0 with formic acid.

    • Partition the acidified aqueous solution three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Re-dissolve the dried extract in a small volume of the initial SPE mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove lipids.

    • Elute the this compound with methanol.

    • Evaporate the eluate to dryness.

  • HPLC Analysis:

    • Reconstitute the dried, purified extract in a known volume of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

      • Detection: UV detector at 280 nm.

      • Flow Rate: 1.0 mL/min.

    • Quantify this compound by comparing the peak area to a standard curve prepared with pure this compound.

Bioassay for Growth Inhibition

This bioassay can be used to assess the growth-inhibitory activity of this compound or its analogs on liverwort gemmae.

Materials:

  • Gemmae from a liverwort species (e.g., Marchantia polymorpha)

  • Sterile petri dishes

  • Sterile filter paper

  • Growth medium (e.g., half-strength Gamborg's B5 medium)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration in the assay kept low and consistent across all treatments)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Assay Plates:

    • Place a sterile filter paper disc in each petri dish.

    • Pipette a known volume of growth medium containing the desired concentration of this compound (and a solvent control) onto the filter paper.

  • Inoculation:

    • Aseptically transfer a set number of gemmae (e.g., 10-20) onto the filter paper in each petri dish.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • After a set period (e.g., 7-14 days), measure the growth of the gemmae. This can be done by measuring the diameter or surface area of the developing thalli.

    • Calculate the percentage of growth inhibition relative to the solvent control.

Quantitative Data

Similarly, dose-response studies have demonstrated the potent inhibitory effect of this compound on the growth of liverworts, with significant inhibition often observed in the micromolar range. Analogs of this compound have also been synthesized and tested, showing that modifications to the chemical structure can alter its biological activity.[1]

Conclusion and Future Directions

The discovery of this compound has provided profound insights into the unique hormonal regulation of growth and development in liverworts. As a functional analogue to abscisic acid, it represents a fascinating example of convergent evolution in plant signaling. For researchers in drug development, the unique structure and biological activity of this compound and its derivatives may offer novel scaffolds for the development of new therapeutic agents.

Future research should focus on:

  • Receptor Identification: The identification and characterization of the this compound receptor(s) is a critical next step in elucidating its signaling pathway.

  • Downstream Signaling Components: Unraveling the downstream components of the signal transduction cascade will provide a more complete picture of how this compound exerts its effects at the molecular level.

  • Pharmacological Potential: Further investigation into the biological activities of this compound and its synthetic analogs could uncover potential applications in medicine and agriculture.

This technical guide serves as a starting point for further exploration into the fascinating world of this compound, a key molecule in the biology of liverworts with potential for broader scientific and therapeutic impact.

References

Lunularic Acid: A Core Chemical and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Lunularic acid is a naturally occurring dihydrostilbenoid, a type of phenolic compound.[1] First isolated from the liverwort Lunularia cruciata, it is a significant bioactive molecule found predominantly in liverworts (Marchantiophyta), but also detected in some algae and rarely in vascular plants like Hydrangea macrophylla.[1][2] In the plant kingdom, it functions as an endogenous growth inhibitor, playing a role analogous to that of abscisic acid (ABA) in higher plants, particularly in mediating responses to environmental stress.[1][3] Beyond its role in plant physiology, this compound has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][4] This guide provides a detailed overview of its fundamental chemical properties, biological activities, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is characterized by a C15H14O4 molecular formula. Its structure consists of a benzoic acid moiety linked to a 4-hydroxyphenyl ethyl group.[5] The key quantitative chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C15H14O4[1][5][6][7]
Molecular Weight 258.27 g/mol [1][5][6][7]
IUPAC Name 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid[5][8]
CAS Number 23255-59-6[1][5]
Appearance Pale yellow crystals[9]
Melting Point 192°C[10]
Boiling Point 453.2°C at 760 mmHg[11]
Density (Predicted) 1.342 g/cm³[10][11]
pKa (Predicted) 3.07 ± 0.30[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound shows characteristic absorption maxima that shift depending on the solvent's polarity and pH.[9]

Solventλmax (nm)Molar Absorptivity (ε)
Neutral Ethanol280, 287, 3083300, 3600, 4200
Weakly Alkaline Ethanol3006600
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

  • ¹H NMR: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[12] Protons on the carbon adjacent to the carboxylic acid absorb around 2-3 ppm.[12]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic signal appearing in the 160-180 ppm range.[8][12]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is distinguished by two main absorptions:

  • A very strong and broad O-H stretching absorption from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form.[12]

  • A strong C=O (carbonyl) stretching absorption located near 1710 cm⁻¹.[12]

Solubility and Handling

  • Solubility: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] Its solubility in aqueous media can be limited, and precipitation may occur.[4] For cell culture experiments, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. Pre-heating solutions to 37°C or using ultrasonic agitation can aid in re-dissolving any precipitate.[4]

  • Storage: For long-term stability, this compound should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is suitable.[5]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological functions, primarily as a growth regulator in lower plants and as a compound with potential therapeutic properties.

Phytohormone Regulation

This compound is considered an evolutionary analogue to abscisic acid (ABA), a key stress hormone in higher plants.[1] It mimics ABA's function by inhibiting growth and the germination of spores, likely by interacting with the same receptors.[1] This suggests a role in helping lower plants manage environmental stresses.

ABA_like_signaling LA This compound (or Abscisic Acid) Receptor ABA Receptor LA->Receptor Binds GA Gibberellic Acid (GA) Pathway Receptor->GA Inhibits Growth Growth Inhibition (e.g., Spore Germination) Receptor->Growth Promotes GA->Growth

Caption: ABA-like signaling pathway of this compound.

Homeostasis and UV-B Protection

In the liverwort Marchantia polymorpha, the homeostasis of this compound is regulated by the circadian clock through a reversible glucosidation process. During the day, levels of active this compound increase, providing a protective shield against UV-B radiation.[13] This conversion is mediated by specific glucosyltransferases and β-glucosidases.[13]

LA_Homeostasis cluster_0 Circadian Clock Regulation LA This compound (Active Form) LAGE This compound-4'-O-glucoside (Inactive Storage Form) LA->LAGE MpUGT744A1 (Glucosylation) Protection Cellular Protection LA->Protection LAGE->LA MpBGLU2/3 (Hydrolysis) UVB UV-B Radiation UVB->LA Induces accumulation of LA

Caption: this compound homeostasis and its role in UV-B protection.

Other Pharmacological Activities
  • Anti-inflammatory and Antioxidant: As a phenolic compound, this compound possesses antioxidant properties, which contribute to its anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory mediators.[1]

  • Antimicrobial: Research has shown that this compound has antimicrobial capabilities against various bacteria and fungi.[1]

  • Enzyme Inhibition: It is a potent inhibitor of hyaluronidase, with a reported IC50 of 0.13 nM.[4]

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and analysis of this compound from plant sources, particularly liverworts.

Extraction and Isolation Workflow

A typical workflow for obtaining pure this compound involves solvent extraction followed by chromatographic purification.

Experimental_Workflow Start Plant Material (e.g., Liverworts) Extraction Step 1: Solvent Extraction (Methanol or Ethanol) Start->Extraction Filtration Step 2: Filtration & Concentration (Remove solids, evaporate solvent) Extraction->Filtration Crude Crude Phenolic Extract Filtration->Crude Purification Step 3: Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude->Purification Pure Purified this compound Purification->Pure Analysis Step 4: Analysis & Characterization (TLC, NMR, MS, UV-Vis) Pure->Analysis End Characterized Compound Analysis->End

Caption: General workflow for this compound extraction and analysis.

Protocol for Extraction
  • Homogenization: Obtain fresh or dried plant material (e.g., Lunularia cruciata). Homogenize the tissue using a blender or mortar and pestle.

  • Solvent Addition: Submerge the homogenized tissue in a suitable solvent such as methanol, ethanol, or an alcohol-water mixture. The choice of solvent depends on the desired polarity for co-extracting other compounds.

  • Maceration: Allow the mixture to stand for a period of 12-24 hours at room temperature, with occasional agitation to ensure thorough extraction of phenolic compounds.

  • Filtration: Separate the solid plant debris from the liquid extract using vacuum filtration or centrifugation.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

Protocol for Purification (General)
  • Column Chromatography: Resuspend the crude extract in a minimal amount of solvent and load it onto a silica gel or Sephadex column. Elute the column with a solvent gradient (e.g., a hexane-ethyl acetate gradient) of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, pool the positive fractions and subject them to preparative HPLC using a C18 column and a suitable mobile phase, such as a water-acetonitrile gradient with a small percentage of formic acid.

Protocol for Analysis
  • Gas-Liquid Chromatography (GLC): Derivatize the purified sample (e.g., via methylation) to increase its volatility. Analyze the derivatized sample by GLC to confirm its presence and purity.[3]

  • Spectroscopic Confirmation: Dissolve the pure compound in appropriate deuterated solvents (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis to confirm its chemical structure. Use ethanol or methanol for UV-Vis spectroscopy to verify its characteristic absorption peaks.[8][9]

References

Lunularic Acid: A Comprehensive Technical Guide on its Role as a Growth Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid compound, is a naturally occurring growth inhibitor primarily found in liverworts, where it plays a role analogous to that of abscisic acid (ABA) in higher plants. Its structural and functional similarity to ABA allows it to elicit a range of physiological responses, including dormancy induction and growth inhibition. This technical guide provides an in-depth analysis of this compound's function as a growth inhibitor, detailing its mechanism of action through the abscisic acid signaling pathway, summarizing key quantitative data on its inhibitory effects, and providing detailed protocols for relevant experimental assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant biology, agricultural sciences, and drug development.

Introduction

This compound is a key endogenous regulator of growth and dormancy in liverworts such as Lunularia cruciata and Marchantia polymorpha[1][2]. Structurally, it is a dihydrostilbenoid, and it is considered a functional analogue of abscisic acid (ABA), the primary stress and dormancy hormone in vascular plants[3]. The structural resemblance between this compound and ABA is thought to be the basis for their similar biological activities[4][5]. Notably, this compound can induce ABA-like responses in higher plants, including the inhibition of seed germination and growth[4][5]. This guide explores the core aspects of this compound as a growth inhibitor, providing a foundation for further research and potential applications.

Mechanism of Action: The Abscisic Acid Signaling Pathway

The primary mechanism by which this compound is believed to exert its growth-inhibitory effects is through the modulation of the abscisic acid (ABA) signaling pathway. Evidence strongly suggests that this compound can bind to ABA receptors, thereby initiating the downstream signaling cascade that leads to growth arrest[4][5].

The ABA signaling pathway is a well-characterized cascade that plays a central role in regulating various aspects of plant growth and development, particularly in response to environmental stress. The core components of this pathway include ABA receptors (PYR/PYL/RCAR), Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s)[6][7].

Proposed Signaling Pathway for this compound:

  • Receptor Binding: In the presence of this compound, it is hypothesized to bind to the PYR/PYL/RCAR family of ABA receptors. This binding event induces a conformational change in the receptor[4][5][8].

  • PP2C Inhibition: The this compound-bound receptor complex then interacts with and inhibits the activity of PP2Cs. PP2Cs are negative regulators of the ABA signaling pathway[6][7].

  • SnRK2 Activation: The inhibition of PP2Cs relieves their repression of SnRK2s. This allows for the autophosphorylation and activation of SnRK2s[6][7].

  • Downstream Target Phosphorylation: Activated SnRK2s then phosphorylate various downstream target proteins, including transcription factors (e.g., ABFs/AREBs) and ion channels.

  • Gene Expression and Physiological Response: The phosphorylation of transcription factors leads to the altered expression of ABA-responsive genes, which in turn results in the physiological responses of growth inhibition and dormancy[6][9].

Lunularic_Acid_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_receptor Receptor Complex cluster_core_signaling Core Signaling Cascade cluster_downstream Downstream Response This compound This compound ABA Receptor (PYR/PYL/RCAR) ABA Receptor (PYR/PYL/RCAR) This compound->ABA Receptor (PYR/PYL/RCAR) Binds to PP2C PP2C ABA Receptor (PYR/PYL/RCAR)->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits Transcription Factors (e.g., ABFs) Transcription Factors (e.g., ABFs) SnRK2->Transcription Factors (e.g., ABFs) Activates (Phosphorylates) ABA-Responsive Genes ABA-Responsive Genes Transcription Factors (e.g., ABFs)->ABA-Responsive Genes Regulates Expression Growth Inhibition Growth Inhibition ABA-Responsive Genes->Growth Inhibition

Caption: Proposed signaling pathway of this compound-mediated growth inhibition.

Quantitative Data on Inhibitory Activity

The growth-inhibitory effects of this compound have been quantified in various bioassays. The following table summarizes the key findings on its effective concentrations.

BioassayOrganism/SystemInhibitory ConcentrationReference(s)
Callus Growth InhibitionLunularia cruciata A1840 µM and 120 µM[4][5]
Inhibition of GA3-induced α-amylaseEmbryoless Barley Seeds120 µM[4][5]
Germination and Growth InhibitionCress (Lepidium sativum)1 mM[4][5]
Germination and Growth InhibitionLettuce (Lactuca sativa)1 mM[4][5]

Experimental Protocols

Lunularia cruciata Callus Growth Inhibition Assay

This protocol describes a method to assess the growth-inhibitory effect of this compound on the callus of Lunularia cruciata.

Materials:

  • Lunularia cruciata A18 strain callus cultures

  • Sterile solid culture medium (e.g., MS medium with appropriate vitamins and sucrose)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Media: Prepare the solid culture medium and autoclave. While the medium is still molten (around 45-50°C), add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 40, 120 µM). Ensure the solvent concentration is consistent across all treatments, including the control. Pour the media into sterile petri dishes and allow them to solidify.

  • Callus Inoculation: Under sterile conditions, transfer small, uniform pieces of healthy Lunularia cruciata callus onto the prepared media.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection: After a defined period (e.g., 4-6 weeks), measure the fresh weight and/or dry weight of the callus for each treatment.

  • Analysis: Compare the growth of the callus in the presence of this compound to the control to determine the extent of growth inhibition.

Callus_Growth_Inhibition_Workflow start Start prep_media Prepare Culture Media with Varying this compound Concentrations start->prep_media inoculate Inoculate Media with Lunularia cruciata Callus prep_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Callus Fresh/Dry Weight incubate->measure analyze Analyze Growth Inhibition Compared to Control measure->analyze end_node End analyze->end_node

Caption: Workflow for the Lunularia cruciata callus growth inhibition assay.
Barley α-Amylase Inhibition Assay

This assay determines the ability of this compound to inhibit the gibberellic acid (GA3)-induced production of α-amylase in barley seeds, a classic ABA-like response.

Materials:

  • Barley seeds (Hordeum vulgare)

  • Gibberellic acid (GA3) solution

  • This compound solutions at various concentrations

  • Incubation buffer (e.g., containing CaCl2)

  • Starch solution

  • DNS (3,5-dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Seed Preparation: Cut barley seeds in half, removing the embryo-containing portion to create embryoless half-seeds. Sterilize the half-seeds.

  • Incubation: Place the embryoless half-seeds in a sterile petri dish with incubation buffer. Add GA3 to induce α-amylase synthesis. Add different concentrations of this compound to the respective treatment groups. Include a control group with only GA3 and a negative control with neither GA3 nor this compound. Incubate for a set period (e.g., 24-48 hours) at a constant temperature.

  • Enzyme Extraction: After incubation, homogenize the half-seeds in an extraction buffer to extract the α-amylase. Centrifuge the homogenate and collect the supernatant containing the enzyme.

  • Enzyme Assay:

    • Mix a known volume of the enzyme extract with a starch solution and incubate at a specific temperature for a defined time.

    • Stop the reaction by adding DNS reagent.

    • Heat the mixture to develop the color.

    • Measure the absorbance at 540 nm using a spectrophotometer. The intensity of the color is proportional to the amount of reducing sugars produced by α-amylase activity.

  • Analysis: Compare the α-amylase activity in the this compound-treated groups to the GA3-only control to determine the percentage of inhibition[10][11][12][13].

Alpha_Amylase_Inhibition_Workflow start Start prep_seeds Prepare Embryoless Barley Half-Seeds start->prep_seeds incubation Incubate with GA3 and Varying this compound Concentrations prep_seeds->incubation extraction Extract α-Amylase from Half-Seeds incubation->extraction assay Perform α-Amylase Activity Assay (DNS Method) extraction->assay analysis Analyze Inhibition of α-Amylase Activity assay->analysis end_node End analysis->end_node

Caption: Workflow for the barley α-amylase inhibition assay.

Conclusion

This compound is a potent endogenous growth inhibitor in liverworts with a mechanism of action that appears to be deeply intertwined with the abscisic acid signaling pathway. Its ability to mimic ABA's effects in higher plants highlights its potential as a valuable tool for studying plant growth regulation and stress physiology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the molecular intricacies of this compound's function and explore its potential applications in agriculture and biotechnology. Future research should focus on definitively identifying the specific ABA receptors that this compound interacts with and elucidating the full spectrum of its downstream targets.

References

Foundational Studies of Dihydrostilbenoids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Dihydrostilbenoids in Botanical Research

Dihydrostilbenoids represent a significant class of plant secondary metabolites, structurally characterized by a 1,2-diphenylethane backbone. These compounds are biosynthetically derived from the phenylpropanoid pathway and exhibit a wide spectrum of biological activities, making them a focal point for research in phytochemistry, pharmacology, and drug development. Their activities range from antioxidant and anti-inflammatory to neuroprotective and anticancer effects. This guide provides an in-depth overview of the foundational studies of dihydrostilbenoids in plants, with a focus on their biosynthesis, quantification, biological activities, and the signaling pathways they modulate.

Biosynthesis of Dihydrostilbenoids

The biosynthesis of dihydrostilbenoids is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of phenolic compounds in plants. The pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic reactions to form p-coumaroyl-CoA. This intermediate serves as a crucial precursor for both stilbenes and flavonoids.

The key enzyme in stilbene biosynthesis is stilbene synthase (STS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, exemplified by resveratrol. Dihydrostilbenoids are subsequently formed through the reduction of the double bond in the ethylene bridge of their stilbene precursors. This reduction is a critical step that differentiates dihydrostilbenoids from stilbenoids and influences their conformational flexibility and biological properties.

Quantitative Analysis of Dihydrostilbenoids in Plants

The concentration of dihydrostilbenoids can vary significantly between plant species and even within different tissues of the same plant. Accurate quantification is essential for understanding their physiological roles in plants and for the standardization of botanical extracts for medicinal use. High-performance liquid chromatography (HPLC) is the most commonly employed technique for the quantitative analysis of these compounds.

Table 1: Dihydrostilbenoid Content in Selected Plant Species

Plant SpeciesPlant PartDihydrostilbenoidConcentration (mg/g dry weight)Reference
Pinus sylvestrisHeartwoodPinosylvin1.0 - 30.0[1]
Pinus sylvestrisHeartwoodPinosylvin monomethyl etherVaries with location and tree age[2]
Broussonetia papyriferaStemsKazinol A, Kazinol BPresent
Dendrobium speciesStemsGigantol, Batatasin IIIVariable[3]

Biological Activities and Quantitative Data

Dihydrostilbenoids have been the subject of numerous studies to evaluate their therapeutic potential. Their biological activities are often assessed using in vitro assays that provide quantitative measures of their efficacy, such as the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Biological Activities of Selected Dihydrostilbenoids

CompoundBiological ActivityAssayIC50 Value (µM)Reference
GigantolAnticancerMTT assay (against various cancer cell lines)5.8 - 25.3
Batatasin IIIAnticancerSRB assay (against various cancer cell lines)12.5 - 45.7[4]
DihydropinosylvinAntioxidantDPPH radical scavenging~25
DihydropinosylvinAntioxidantABTS radical scavenging~15
Various DihydrostilbenoidsAnti-inflammatoryCOX-2 InhibitionVariable[5][6]
Various DihydrostilbenoidsAnti-inflammatory5-LOX InhibitionVariable[5][6]

Experimental Protocols

Extraction and Isolation of Dihydrostilbenoids

A general protocol for the extraction and isolation of dihydrostilbenoids from plant material involves solvent extraction followed by chromatographic separation.

1. Plant Material Preparation:

  • Drying: Air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grinding: Pulverize the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

  • Soxhlet Extraction: For more efficient extraction, utilize a Soxhlet apparatus with an appropriate solvent.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Isolation by Column Chromatography:

  • Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of dihydrostilbenoids.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Purification: Combine fractions containing the target dihydrostilbenoid(s) and further purify using techniques like preparative HPLC if necessary.

Characterization of Dihydrostilbenoids

The structural elucidation of isolated dihydrostilbenoids is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that aid in structural identification.

High-Performance Liquid Chromatography (HPLC) for Quantification

1. Sample Preparation:

  • Dissolve a known amount of the plant extract or isolated compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is common.

  • Detector: A UV detector is used, with the detection wavelength set at the maximum absorbance of the dihydrostilbenoids (typically around 280 nm).

  • Quantification: A calibration curve is constructed using standard solutions of known concentrations of the dihydrostilbenoid of interest. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Dihydrostilbenoids

A significant aspect of dihydrostilbenoid research focuses on their ability to modulate intracellular signaling pathways, particularly those involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes. Dihydrostilbenoids are thought to inhibit this pathway at multiple points.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkBa_p65_p50 IκBα - p65/p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50_cytoplasm p65/p50 IkBa_p65_p50->p65_p50_cytoplasm IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_nucleus p65/p50 (Active) p65_p50_cytoplasm->p65_p50_nucleus Nuclear Translocation Proteasome Proteasome Ub Ubiquitination IkBa_p->Ub Ub->Proteasome Degradation DNA DNA p65_p50_nucleus->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Dihydrostilbenoids Dihydrostilbenoids Dihydrostilbenoids->IKK_complex Inhibits Dihydrostilbenoids->p65_p50_cytoplasm Inhibits Translocation

Figure 1. Dihydrostilbenoid inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular responses to external stimuli, including stress and inflammation. This pathway typically involves a series of three protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key MAPKs include JNK, ERK, and p38. Activation of this cascade leads to the phosphorylation and activation of transcription factors that regulate the expression of genes involved in inflammation and cell proliferation. Dihydrostilbenoids can interfere with this pathway by inhibiting the phosphorylation of key kinases.

MAPK_Signaling_Pathway Stimulus Stress/Inflammatory Stimuli TAK1 TAK1 (MAPKKK) Stimulus->TAK1 Activates MKK4_7 MKK4/7 (MAPKK) TAK1->MKK4_7 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates AP1 AP-1 (Transcription Factor) JNK->AP1 Activates Gene_Expression Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression Dihydrostilbenoids Dihydrostilbenoids Dihydrostilbenoids->TAK1 Inhibits Dihydrostilbenoids->JNK Inhibits Phosphorylation

Figure 2. Dihydrostilbenoid inhibition of the MAPK signaling pathway.

Experimental Workflow for Dihydrostilbenoid Analysis

The following diagram illustrates a typical workflow for the comprehensive study of dihydrostilbenoids from plant sources.

Dihydrostilbenoid_Workflow Plant_Material Plant Material (e.g., leaves, stems, heartwood) Extraction Extraction (Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_Compounds Isolated Dihydrostilbenoids TLC->Pure_Compounds Combine & Purify Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Quantification Quantification (HPLC) Pure_Compounds->Quantification Biological_Activity Biological Activity Assays (Antioxidant, Anti-inflammatory, Anticancer) Pure_Compounds->Biological_Activity Signaling_Studies Signaling Pathway Studies (Western Blot, etc.) Biological_Activity->Signaling_Studies

Figure 3. Experimental workflow for dihydrostilbenoid research.

References

Unveiling the Presence of Lunularic Acid in Lunularia cruciata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid, is a key endogenous growth inhibitor in the liverwort Lunularia cruciata. Its presence and concentration are intricately linked to the plant's developmental and dormancy cycles, making it a molecule of significant interest for studies in plant physiology, developmental biology, and potentially, as a source of novel bioactive compounds. This technical guide provides a comprehensive overview of the presence of this compound in Lunularia cruciata, detailing its quantification, experimental protocols for its analysis, and its role in physiological signaling pathways.

Quantitative Presence of this compound

While precise quantitative data for this compound in Lunularia cruciata is not extensively published in a standardized format, its presence and relative abundance are well-documented. The concentration of this compound is known to be dynamic, primarily influenced by environmental cues such as photoperiod.

ConditionRelative Concentration of this compoundReference
Long-day treatmentIncreases[1]
Short-day conditionsPresent, but at lower levels than in long-day conditions[1]

Experimental Protocols

Extraction of this compound

Objective: To extract this compound from the thalli of Lunularia cruciata for subsequent analysis. This protocol is adapted from methodologies used for phenolic compound extraction in bryophytes.

Materials:

  • Fresh or freeze-dried Lunularia cruciata thalli

  • Methanol

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) C18 cartridges

  • 2.0 M HCl

Procedure:

  • Sample Preparation: Harvest fresh Lunularia cruciata thalli and clean them of any debris. For freeze-drying, flash-freeze the cleaned thalli in liquid nitrogen and lyophilize.

  • Homogenization: Grind the fresh or freeze-dried plant material to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Extraction: Resuspend the powdered thalli in methanol. Use a ratio of approximately 10 mL of methanol per gram of dried tissue. Stir or sonicate the mixture for 1-2 hours at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully decant and collect the methanolic supernatant containing the extracted compounds.

  • Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Optional but Recommended):

    • Precondition a C18 SPE cartridge with methanol followed by 2.0 M HCl.

    • Dissolve the dried extract in a minimal amount of the mobile phase used for HPLC analysis (see section 2.2) and pass it through the preconditioned C18 cartridge.

    • Wash the cartridge with acidified water to remove highly polar impurities.

    • Elute the this compound and other phenolic compounds with methanol.

  • Final Preparation: Evaporate the methanolic eluate to dryness and redissolve the residue in a known volume of methanol or the HPLC mobile phase for analysis.

Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To separate and quantify this compound from the plant extract. This protocol is based on a general method for phenolic analysis in bryophytes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid for mobile phase modification)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

    • Degas both solvents before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • DAD detection: Monitor at wavelengths relevant for this compound (e.g., 280 nm and 320 nm).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-30 min: Linear gradient to 50% A, 50% B

      • 30-35 min: Linear gradient to 100% B

      • 35-40 min: Hold at 100% B

      • 40-45 min: Return to initial conditions (95% A, 5% B)

      • 45-50 min: Column re-equilibration.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared Lunularia cruciata extract. Identify the this compound peak by comparing its retention time and UV-vis spectrum with the standard.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound through its mass spectrum. This requires derivatization to increase its volatility.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for derivatized organic acids (e.g., DB-5ms).

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Pyridine (anhydrous).

  • Helium (carrier gas).

Procedure:

  • Derivatization:

    • Take a dried aliquot of the plant extract.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS parameters:

      • Ion source temperature: 230°C

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 50-600.

  • Analysis: Inject the derivatized sample. The identity of the this compound derivative can be confirmed by comparing its mass spectrum with a known standard or a spectral library.

Signaling Pathways and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Lunularia cruciata.

Experimental_Workflow A Plant Material (Lunularia cruciata) B Homogenization (Liquid N2) A->B C Extraction (Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Concentration (Rotary Evaporation) E->F G Purification (SPE C18) F->G H HPLC-DAD Analysis G->H I GC-MS Analysis (after derivatization) G->I J Quantification H->J K Identification I->K Dormancy_Regulation cluster_environmental Environmental Signals cluster_hormonal Hormonal Regulation cluster_response Physiological Response LongDay Long-Day Photoperiod LunularicAcid This compound Synthesis LongDay->LunularicAcid Induces ShortDay Short-Day Photoperiod ShortDay->LunularicAcid Represses Growth Thallus Growth ShortDay->Growth Promotes ABA_Signal ABA-like Signaling LunularicAcid->ABA_Signal Activates Dormancy Gemmae Dormancy ABA_Signal->Dormancy Promotes Auxin Auxin Signaling Auxin->Dormancy Promotes Dormancy->Growth Inhibits

References

Unlocking Nature's Arsenal: A Technical Guide to Lunularic Acid Sources Beyond Liverworts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lunularic acid, a dihydrostilbenoid carboxylic acid, has long been recognized as a potent plant growth inhibitor, primarily associated with the plant division Marchantiophyta (liverworts). Its structural similarity to certain pharmacologically active stilbenoids has spurred interest in its potential applications in drug development and scientific research. While liverworts remain the most well-documented source, this technical guide provides an in-depth exploration of alternative natural sources, focusing on available quantitative data, detailed experimental protocols for isolation and analysis, and the underlying biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to expand the sourcing and application of this unique natural product.

Alternative Natural Sources of this compound

While this compound is ubiquitous in and characteristic of liverworts, scientific literature has confirmed its presence in at least one species of higher plant. This discovery opens new avenues for the extraction and study of this compound, free from the often slow-growing and difficult-to-cultivate liverworts.

The Hydrangea Genus: A Promising Vascular Plant Source

The most significant non-liverwort source of this compound identified to date is the root of Hydrangea macrophylla, a common decorative shrub.[1] The discovery, first reported in 1977, positioned this vascular plant as a key target for further investigation into this compound production and accumulation.

Quantitative Data: The following table summarizes the known quantitative data for this compound in its primary and alternative natural sources. Data for Hydrangea macrophylla is based on foundational research and provides a critical comparison point to the concentrations found in liverworts.

Natural SourcePlant PartThis compound Concentration (µg/g fresh weight)Reference
Lunularia cruciata (Liverwort)Thallus~25Gorham, 1977
Marchantia polymorpha (Liverwort)Thallus~10Gorham, 1977
Conocephalum conicum (Liverwort)Thallus~50Gorham, 1977
Hydrangea macrophyllaRoots~1Gorham, 1977

Note: The data presented is from a 1977 study by J. Gorham in Phytochemistry. Researchers are encouraged to consult the primary literature for detailed experimental context. Concentrations can vary based on season, geography, and plant health.

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production. The pathway is a branch of the phenylpropanoid pathway, leading to the formation of stilbenoids. The key steps, primarily elucidated from studies in the liverwort Marchantia polymorpha, are outlined below.[2][3]

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid.

  • Activation: p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

  • Stilbene Carboxylate Formation: This is the critical step where the pathway diverges. Stilbenecarboxylate synthase (STCS), a type III polyketide synthase, catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA.

  • Reduction and Cyclization: The resulting polyketide intermediate undergoes reduction by a polyketide reductase (PKR) and subsequent intramolecular cyclization to form this compound.[3] This reduction step is crucial as its absence in higher plants leads to the formation of resveratrols and other stilbenes instead.

experimental_workflow cluster_analysis Analysis & Identification Start Plant Material (e.g., Hydrangea Roots) Grind Homogenization (Cryogenic Grinding) Start->Grind Extract Solvent Extraction (80% Methanol) Grind->Extract Partition Liquid-Liquid Partitioning (Acidify, Extract with EtOAc) Extract->Partition Crude Crude Phenolic Extract Partition->Crude Purify Purification (Silica Column Chromatography) Crude->Purify Pure_Fractions Purified Fractions Purify->Pure_Fractions HPLC HPLC-DAD (Quantification) Pure_Fractions->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Fractions->NMR MS Mass Spectrometry (Molecular Weight) Pure_Fractions->MS Identification Structural Confirmation HPLC->Identification NMR->Identification MS->Identification

References

Lunularic Acid: A Key Regulator of Plant Dormancy and Stress Acclimation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid carboxylic acid, is a naturally occurring plant growth regulator predominantly found in liverworts and some algae. It plays a crucial role in orchestrating plant dormancy and mediating responses to various environmental stressors. Functionally analogous to abscisic acid (ABA) in higher plants, this compound's inhibitory effects on growth and germination, coupled with its protective role against abiotic stresses like UV-B radiation, make it a significant subject of study in plant biology and potentially for the development of novel agrochemicals. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in plant dormancy and stress response, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Introduction

The ability of plants to enter a state of dormancy is a critical survival strategy, allowing them to endure unfavorable environmental conditions. This complex process is regulated by a network of signaling molecules, among which plant hormones are central. While abscisic acid (ABA) is the primary hormone governing dormancy and stress responses in vascular plants, a similar role is fulfilled by this compound in bryophytes, particularly liverworts[1]. First identified in the liverwort Lunularia cruciata[2], this compound has been shown to inhibit growth and induce dormancy, particularly in response to photoperiodic cues[3]. Furthermore, emerging evidence highlights its role in protecting plants against abiotic stressors, such as UV-B radiation. Understanding the molecular mechanisms of this compound action can provide valuable insights into the evolution of plant stress responses and may offer novel targets for agricultural and pharmaceutical applications.

Role in Plant Dormancy

This compound is a potent inhibitor of plant growth and a key inducer of dormancy in liverworts. Its concentration within the plant tissue is tightly regulated by environmental cues, most notably day length.

Photoperiodic Control of Dormancy

In liverworts such as Lunularia cruciata, long-day conditions trigger an increase in the endogenous levels of this compound, leading to the cessation of growth and the induction of a dormant state. This response is a crucial adaptation for surviving periods of environmental stress associated with long summer days, such as drought. Conversely, short-day conditions lead to a decrease in this compound levels, promoting growth.

Inhibition of Germination and Growth

Exogenous application of this compound has been demonstrated to inhibit the germination of spores and gemmae in liverworts, as well as the seeds of some higher plants. This inhibitory effect is concentration-dependent.

Role in Plant Stress Response

Beyond its role in dormancy, this compound is actively involved in mediating plant responses to various abiotic stresses.

UV-B Radiation Protection

Recent studies have shown that this compound plays a significant role in protecting plants from the damaging effects of UV-B radiation. Endogenous levels of this compound have been observed to increase upon exposure to UV-B light, suggesting its role as a protective shield.

Structural and Functional Analogy to Abscisic Acid (ABA)

This compound shares remarkable structural and functional similarities with ABA, the primary stress hormone in higher plants[1]. Computational analysis has revealed that the stable conformers of this compound can be superimposed on those of ABA[1]. This structural mimicry is believed to be the basis for its ABA-like activities, which include:

  • Inhibition of seed germination[1].

  • Inhibition of coleoptile and radicle growth.

  • Inhibition of gibberellin-induced α-amylase synthesis in barley aleurone layers[1].

It is hypothesized that this compound may bind to ABA receptors, thereby eliciting an ABA-like response[1].

Quantitative Data

The biological activity of this compound is concentration-dependent. The following tables summarize the available quantitative data on its effects on plant growth and its endogenous levels under different conditions.

Plant SpeciesBioassayThis compound ConcentrationObserved EffectReference
Cress (Lepidium sativum)Germination and Growth1 mMInhibition[1]
Lettuce (Lactuca sativa)Germination and Growth1 mMInhibition[1]
Barley (Hordeum vulgare)GA3-induced α-amylase induction120 µMInhibition[1]
Lunularia cruciata A18 strain callusGrowth40 µMEqual inhibition to ABA[1]
Lunularia cruciata A18 strain callusGrowth120 µMEqual inhibition to ABA[1]
Lunularia gemmaeGrowth0.1 - 10 ppmLinear inhibition[4]

Table 1: Inhibitory Concentrations of Exogenous this compound

Plant SpeciesConditionTissueChange in this compound LevelReference
Marchantia polymorphaDiurnal cycle (Light phase)GemmalingsIncreased[5]
Marchantia polymorphaUV-B stressGemmalingsIncreased[5]

Table 2: Endogenous this compound Levels in Response to Environmental Stimuli

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound. Below are generalized methodologies for the extraction, quantification, and bioassay of this compound.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant tissues.

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of phenolic compounds like this compound[6][7][8][9].

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize the tissue and grind to a fine powder.

  • Extraction:

    • Extract the powdered tissue with a suitable solvent, such as 80% methanol or an ethanol/water mixture.

    • Sonicate or vortex the mixture to ensure efficient extraction.

    • Centrifuge the mixture to pellet the solid debris.

    • Collect the supernatant containing the extracted compounds.

  • Purification (Optional):

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds[10].

  • HPLC Analysis:

    • Inject the filtered extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase typically consisting of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.

Marchantia Gemmae Dormancy Bioassay

Objective: To assess the biological activity of this compound by its inhibitory effect on the germination of Marchantia polymorpha gemmae.

Methodology:

  • Plant Material:

    • Aseptically culture Marchantia polymorpha on a suitable growth medium (e.g., half-strength Gamborg's B5 medium) to produce gemmae cups[11].

    • Collect mature, dormant gemmae from the gemmae cups.

  • Bioassay Procedure:

    • Prepare a series of dilutions of this compound in a sterile nutrient solution.

    • Place individual gemmae onto a sterile solid or liquid medium containing the different concentrations of this compound. A control group with no this compound should be included.

    • Incubate the gemmae under controlled light and temperature conditions.

    • Monitor the germination of the gemmae over several days. Germination is typically defined by the emergence of rhizoids.

    • Quantify the percentage of germination at each this compound concentration and calculate the IC50 value (the concentration that inhibits germination by 50%).

Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the phenylpropanoid and polyketide pathways. The key steps are outlined below.

Lunularic_Acid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Dihydro_p_coumaroyl_CoA Dihydro_p_coumaroyl_CoA p_Coumaroyl_CoA->Dihydro_p_coumaroyl_CoA Malonyl_CoA Malonyl_CoA Prelunularic_acid Prelunularic_acid Malonyl_CoA->Prelunularic_acid STS Dihydro_p_coumaroyl_CoA->Prelunularic_acid STS Lunularic_acid Lunularic_acid Prelunularic_acid->Lunularic_acid

Caption: Biosynthetic pathway of this compound.

Key Enzymes:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • STS: Stilbene synthase

Downstream Signaling and Crosstalk with ABA

The precise downstream signaling pathway of this compound is not yet fully elucidated and represents an active area of research. However, based on its functional similarity to ABA, a hypothetical model of its interaction with the ABA signaling pathway is proposed. It is suggested that this compound may bind to the same receptors as ABA, initiating a similar signaling cascade.

Lunularic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Lunularic_acid Lunularic_acid ABA_Receptor ABA Receptor (PYR/PYL/RCAR) Lunularic_acid->ABA_Receptor Binds (Hypothesized) ABA ABA ABA->ABA_Receptor Binds PP2C PP2C ABA_Receptor->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 Inhibits Downstream_Targets Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream_Targets Activates Stress_Response Stress Response & Dormancy Downstream_Targets->Stress_Response

Caption: Hypothesized signaling pathway of this compound and its crosstalk with ABA signaling.

This model suggests that both this compound and ABA can bind to the PYR/PYL/RCAR family of ABA receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs relieves their suppression of SnRK2 kinases, which are then free to phosphorylate downstream targets, such as transcription factors and ion channels, ultimately leading to the physiological responses of dormancy and stress adaptation. Further research is required to identify the specific receptor for this compound and to confirm the downstream signaling components.

Conclusion and Future Perspectives

This compound is a key signaling molecule in lower plants, playing a vital role in the regulation of dormancy and the response to environmental stress. Its structural and functional parallels with abscisic acid highlight a conserved evolutionary strategy for stress adaptation in the plant kingdom. While significant progress has been made in understanding its biosynthesis and physiological effects, the downstream signaling pathway of this compound remains a critical knowledge gap. Future research should focus on:

  • Receptor Identification: Identifying and characterizing the specific receptor(s) for this compound.

  • Signaling Cascade Elucidation: Unraveling the complete downstream signaling cascade, including the identification of key protein kinases, phosphatases, and transcription factors.

  • Transcriptomic and Proteomic Analyses: Performing global analyses of gene and protein expression changes in response to this compound treatment to identify its target genes and regulated processes.

  • Crosstalk with Other Hormones: Investigating the interaction of this compound signaling with other plant hormone pathways beyond ABA.

A deeper understanding of the molecular mechanisms of this compound action will not only provide fundamental insights into plant biology but also has the potential to be leveraged for the development of novel strategies to enhance crop resilience and manage plant growth in a changing climate.

References

An In-Depth Technical Guide to the Biosynthesis of Lunularic Acid in Marchantia polymorpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid carboxylic acid, is a key secondary metabolite in the liverwort Marchantia polymorpha. It serves as a crucial precursor for the synthesis of complex bis(bibenzyls) and plays a significant role in the plant's response to abiotic stress, acting as a growth regulator analogous to abscisic acid in higher plants. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in M. polymorpha, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The information presented is intended to support further research into the unique biochemistry of liverworts and to aid in the potential exploitation of this pathway for the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Marchantia polymorpha is a specialized branch of the phenylpropanoid pathway, culminating in a type III polyketide synthase (PKS) reaction. The pathway commences with the amino acid L-phenylalanine and proceeds through several enzymatic steps to yield the final product.

The initial steps of the pathway involve the conversion of L-phenylalanine to dihydro-p-coumaroyl-CoA. This sequence is catalyzed by a series of enzymes common to the general phenylpropanoid pathway:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • A putative reductase then reduces the double bond of p-coumaroyl-CoA to yield dihydro-p-coumaroyl-CoA, the starter molecule for the final condensation step.

The core of this compound biosynthesis lies in the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the synergistic action of two key enzymes: stilbenecarboxylate synthase 1 (STCS1) and polyketide reductase (PKR) .[1][2] Their interaction is indispensable for the formation of this compound.[1][2]

STCS1, a type III PKS, catalyzes the iterative condensation of the malonyl-CoA extender units and the subsequent cyclization of the resulting polyketide chain.[1][2] The interaction with PKR is crucial for the correct folding and reduction of the polyketide intermediate, leading to the specific dihydrostilbene backbone of this compound.[1]

Quantitative Data

While comprehensive kinetic data for all enzymes in the pathway are not available in a single source, the following table summarizes key quantitative findings related to this compound biosynthesis and its regulation.

Parameter Value Organism/Conditions Reference
This compound Concentration Rhythmic fluctuation, peaking during the light phaseMarchantia polymorpha gemmalings under 12h light/12h dark cycles--INVALID-LINK--
Gene Expression (Relative) Rhythmic expression of MpSTCS1 and other key biosynthetic genes, peaking in the lightMarchantia polymorpha gemmalings under 12h light/12h dark cycles--INVALID-LINK--

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the this compound biosynthetic pathway.

Heterologous Expression and Purification of STCS1 and PKR

This protocol describes the production of recombinant STCS1 and PKR proteins in Escherichia coli for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning: The open reading frames of MpSTCS1 and MpPKR are synthesized and cloned into a pET-based expression vector (e.g., pET-32a) containing an N-terminal His-tag.

  • Transformation: The resulting plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium.

    • The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.

    • The culture is then incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein production.

  • Cell Lysis and Protein Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • The purified protein is desalted and concentrated using ultrafiltration.

In Vitro Enzyme Assay for this compound Synthesis

This assay is used to confirm the activity of STCS1 and PKR in producing this compound from its precursors.

Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 100 µL) contains:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 1 µg of purified recombinant MpSTCS1

    • 1 µg of purified recombinant MpPKR

    • 50 µM dihydro-p-coumaroyl-CoA

    • 100 µM malonyl-CoA

    • 1 mM NADPH

  • Incubation: The reaction is initiated by the addition of the substrates and incubated at 30°C for 1 hour.

  • Reaction Termination and Product Extraction:

    • The reaction is stopped by the addition of an equal volume of ethyl acetate.

    • The mixture is vortexed and centrifuged to separate the phases.

    • The organic phase containing the reaction products is transferred to a new tube and evaporated to dryness.

  • Analysis: The dried residue is redissolved in a suitable solvent (e.g., methanol) and analyzed by HPLC or HPLC-MS to identify and quantify the this compound produced.

Transient Co-expression in Nicotiana benthamiana

This in vivo assay confirms the requirement of the STCS1-PKR interaction for this compound biosynthesis in a plant system.

Protocol:

  • Vector Construction: The coding sequences of MpSTCS1 and MpPKR are cloned into a plant expression vector (e.g., pEAQ-HT).

  • Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens (e.g., strain LBA4404).

  • Agroinfiltration:

    • Agrobacterium cultures carrying the constructs are grown overnight.

    • The cells are harvested and resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).

    • Cultures containing MpSTCS1 and MpPKR are mixed in a 1:1 ratio.

    • The abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants are infiltrated with the Agrobacterium suspension using a needleless syringe.

  • Incubation and Metabolite Extraction:

    • The infiltrated plants are grown for 3-5 days under controlled conditions.

    • The infiltrated leaf areas are harvested and ground in liquid nitrogen.

    • Metabolites are extracted with a suitable solvent (e.g., methanol).

  • Analysis: The extract is analyzed by HPLC or HPLC-MS for the presence of this compound.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin   Cou p-Coumaric Acid Cin->Cou   CouCoA p-Coumaroyl-CoA Cou->CouCoA   dCouCoA Dihydro-p-coumaroyl-CoA CouCoA->dCouCoA   Intermediate Polyketide Intermediate dCouCoA->Intermediate   MalCoA 3x Malonyl-CoA MalCoA->Intermediate   LA This compound Intermediate->LA   PAL PAL PAL->Phe C4H C4H C4H->Cin FourCL 4CL FourCL->Cou Reductase Reductase Reductase->CouCoA STCS1_PKR STCS1 + PKR STCS1_PKR->Intermediate

Caption: Biosynthetic pathway of this compound in Marchantia polymorpha.

Experimental Workflow for In Vitro Enzyme Assay

G start Start purify Purify Recombinant MpSTCS1 and MpPKR start->purify prepare Prepare Reaction Mixture: - Buffers - Enzymes - Substrates (dihydro-p-coumaroyl-CoA, malonyl-CoA) - Cofactor (NADPH) purify->prepare incubate Incubate at 30°C for 1 hour prepare->incubate terminate Terminate Reaction (add Ethyl Acetate) incubate->terminate extract Extract Products terminate->extract analyze Analyze by HPLC-MS extract->analyze end End analyze->end

Caption: Workflow for the in vitro reconstitution of this compound synthesis.

Signaling Pathway for Light and Circadian Regulation

G Light Light Phy Phytochrome Light->Phy Activates Circadian Circadian Clock ClockGenes Clock-Regulated Transcription Factors Circadian->ClockGenes Regulates PIF PIF (Repressor) Phy->PIF Inhibits BiosynthGenes This compound Biosynthesis Genes (e.g., MpSTCS1) PIF->BiosynthGenes Represses ClockGenes->BiosynthGenes Activates LA_prod This compound Production BiosynthGenes->LA_prod

Caption: Simplified signaling for light and circadian regulation of this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway in Marchantia polymorpha provides a fascinating insight into the evolution of plant secondary metabolism. The central role of the STCS1-PKR enzyme complex highlights a unique adaptation in liverworts for the production of dihydrostilbenoids. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate this pathway, explore the bioactivity of its products, or engineer the pathway for the production of novel compounds. Future research should focus on the detailed kinetic characterization of all enzymes in the pathway and the elucidation of the complete signaling cascades that regulate its expression in response to environmental cues.

References

The Evolutionary Crossroads: Lunularic Acid as a Key Regulator in Lower Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lunularic acid, a dihydrostilbenoid compound, represents a pivotal molecule in the evolutionary history of land plants. Predominantly found in liverworts, it functions as a critical growth regulator, fulfilling a role analogous to that of abscisic acid (ABA) in vascular plants and mosses. This technical guide delves into the evolutionary significance, biosynthesis, physiological functions, and signaling pathways of this compound, providing a comprehensive resource for researchers in plant biology and drug development. The structural and functional similarities between this compound and ABA present intriguing opportunities for the development of novel plant growth regulators and therapeutic agents.

Introduction: An Ancient Molecule for Terrestrial Life

The transition of plants from aquatic to terrestrial environments necessitated the evolution of novel biochemical pathways to cope with abiotic stresses such as desiccation and UV radiation. This compound emerged as a key adaptation in the liverwort lineage, one of the earliest diverging groups of land plants. It serves as an endogenous growth inhibitor, inducing dormancy and enhancing stress tolerance, particularly in response to long-day photoperiods and drought conditions.[1][2][3] While ABA is the primary stress hormone in most land plants, this compound appears to be the principal functional equivalent in liverworts, highlighting a significant evolutionary divergence in stress signaling pathways among early land plant lineages.[4]

Biosynthesis of this compound: A Unique Pathway in Liverworts

The biosynthesis of this compound in the model liverwort Marchantia polymorpha is a well-characterized pathway that involves a unique enzymatic machinery. The process begins with the conversion of dihydro-p-coumaroyl-CoA and malonyl-CoA.

Key Enzymes in this compound Biosynthesis:

  • Stilbenecarboxylate Synthase 1 (STCS1): This enzyme catalyzes the initial condensation and cyclization reactions of the precursor molecules.[1][2]

  • Polyketide Reductase (PKR): PKR works in conjunction with STCS1 and is essential for the formation of the this compound molecule. The interaction between these two proteins is indispensable for its biosynthesis.[1][2]

This pathway underscores a specialized metabolic route that is distinct to liverworts and has not been found in mosses or vascular plants.

Physiological Roles and Quantitative Data

This compound plays a central role in regulating growth and dormancy in liverworts, with its concentration fluctuating in response to environmental cues.

Induction of Dormancy and Growth Inhibition

Long-day photoperiods are a primary trigger for the accumulation of this compound in species like Lunularia cruciata, leading to the cessation of growth and the induction of a dormant state.[1][3] This dormancy enhances the plant's resistance to desiccation.[3] Bioassays using liverwort gemmae have demonstrated a direct correlation between this compound concentration and the degree of growth inhibition.[1]

Table 1: Effect of Photoperiod on this compound Concentration in Lunularia cruciata

PhotoperiodThis compound ConcentrationPhysiological EffectReference
Long-dayIncreasedGrowth inhibition, dormancy induction[1]
Short-dayPresent at lower levelsActive growth[1]
Stress Response and UV Protection

Recent studies have indicated that this compound levels surge at the beginning of the light phase in Marchantia polymorpha, suggesting a role in preemptive protection against UV-B radiation.[5][6] This highlights a dual function of this compound in both developmental control and immediate stress response.

Table 2: this compound Fluctuation and Function in Marchantia polymorpha

ConditionThis compound LevelProposed FunctionReference
Start of light phaseSurgeUV-B protection[5][6]
Circadian rhythmFluctuatesRegulation of diurnal growth[5][6]

Signaling Pathway and Evolutionary Context

While the biosynthetic pathway of this compound is well-defined, its complete signaling cascade, from perception to downstream gene regulation, remains an active area of research.

Perception and Transduction (Hypothetical)

It is hypothesized that this compound, due to its structural similarity to ABA, may bind to receptors that are evolutionarily related to the ABA receptors (PYR/PYL/RCAR family) found in other land plants.[4] However, a specific this compound receptor has yet to be definitively identified in liverworts. The downstream signaling likely involves a cascade of protein phosphorylation and dephosphorylation events, ultimately leading to changes in gene expression.

Evolutionary Divergence from ABA Signaling

The presence of a distinct this compound-based signaling system in liverworts, as opposed to the ABA-dominated system in mosses and vascular plants, points to an early evolutionary divergence in stress hormone signaling. While both molecules confer stress tolerance, the genetic and biochemical components of their respective pathways have evolved independently. Interestingly, some liverworts have been found to contain low levels of ABA, suggesting a potential for crosstalk or a transitional evolutionary state.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-UV

This protocol outlines a general method for the extraction and quantification of this compound from liverwort tissue.

Materials:

  • Fresh or freeze-dried liverwort tissue

  • 80% Methanol

  • Solid Phase Extraction (SPE) C18 cartridges

  • HPLC system with UV detector

  • This compound standard

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

Procedure:

  • Extraction: Homogenize 1g of fresh tissue (or 100mg dry tissue) in 10 mL of 80% methanol. Sonicate for 30 minutes and then centrifuge at 10,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction twice and pool the supernatants.

  • Purification: Evaporate the methanol from the pooled supernatant under reduced pressure. Resuspend the aqueous extract in 10 mL of water and adjust the pH to 3.0 with formic acid. Pass the extract through a pre-conditioned SPE C18 cartridge. Wash the cartridge with 5 mL of water. Elute the this compound with 5 mL of 80% methanol.

  • Quantification: Evaporate the eluate to dryness and resuspend in 1 mL of the initial mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 10% acetonitrile; 5-25 min, 10-90% acetonitrile; 25-30 min, 90% acetonitrile; 30-35 min, 90-10% acetonitrile; 35-40 min, 10% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Quantification: Compare the peak area of the sample to a standard curve generated with a this compound standard.

Gemmae Bioassay for Growth Inhibition

This bioassay provides a straightforward method to assess the growth-inhibitory activity of this compound.[1]

Materials:

  • Gemmae from Marchantia polymorpha or Lunularia cruciata

  • Sterile petri dishes with nutrient-agar medium

  • This compound solutions of varying concentrations (0.1, 1, 10, 100 µM)

  • Control solution (solvent only)

  • Growth chamber with controlled light and temperature

Procedure:

  • Aseptically place gemmae onto the surface of the nutrient-agar in petri dishes.

  • Apply a small, known volume (e.g., 10 µL) of the different this compound solutions or the control solution directly to each gemma.

  • Incubate the plates in a growth chamber under optimal growth conditions (e.g., 22°C, 16-hour photoperiod).

  • Measure the area of the developing thallus at regular intervals (e.g., every 2 days for 10 days) using image analysis software.

  • Compare the growth rates of gemmae treated with this compound to the control group to determine the inhibitory effect.

Visualizations

Biosynthesis of this compound

Lunularic_Acid_Biosynthesis DPC_CoA Dihydro-p-coumaroyl-CoA STCS1 STCS1 DPC_CoA->STCS1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->STCS1 Intermediate Polyketide Intermediate STCS1->Intermediate Condensation & Cyclization PKR PKR PKR->Intermediate Interaction LA This compound Intermediate->LA Reduction

Caption: Biosynthesis pathway of this compound in Marchantia polymorpha.

Hypothetical this compound Signaling Pathway

Lunularic_Acid_Signaling LA This compound Receptor Putative Receptor (LAR1?) LA->Receptor PP2C Protein Phosphatase 2C Receptor->PP2C Inhibition SnRK2 SnRK2-like Kinase PP2C->SnRK2 Inhibition TF Transcription Factors SnRK2->TF Phosphorylation Gene_Expression Gene Expression (Dormancy, Stress Tolerance) TF->Gene_Expression

Caption: A hypothetical signaling pathway for this compound in liverworts.

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample Liverwort Tissue Extraction Methanol Extraction Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Analysis HPLC-UV Quantification Purification->Analysis Bioassay Gemmae Growth Bioassay Purification->Bioassay Data Data Analysis Analysis->Data Bioassay->Data

Caption: General workflow for the extraction, analysis, and bioassay of this compound.

Future Directions and Drug Development Potential

The unique presence and critical function of this compound in liverworts offer several avenues for future research and potential applications. The elucidation of the complete this compound signaling pathway, including the identification of its receptor, is a key area for future investigation. Understanding the molecular basis of its action could pave the way for the development of novel, selective plant growth regulators for agricultural applications.

Furthermore, the structural similarity of this compound to other bioactive compounds, including stilbenoids with known pharmacological properties, suggests its potential as a lead compound in drug discovery programs. Its role in stress tolerance and growth regulation in a basal plant lineage may provide insights into fundamental biological processes that could be relevant to human health. The exploration of this compound and its derivatives could lead to the discovery of new therapeutic agents with applications in areas such as inflammation, cancer, and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lunularic Acid from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunularic acid, a dihydrostilbenoid, is a naturally occurring growth inhibitor found predominantly in liverworts (Marchantiophyta) such as Lunularia cruciata and Marchantia polymorpha.[1][2] It plays a role in regulating growth and providing protection against environmental stressors.[3][4] As a bioactive compound, this compound and its derivatives are of interest to researchers in drug development and plant biology for their potential pharmacological activities. This document provides a comprehensive guide to the extraction, purification, and quantification of this compound from plant tissues.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species and environmental conditions. The following table summarizes reported yields of this compound from different liverwort species.

Plant SpeciesTissue TypeExtraction SolventReported Yield (mg/g dry weight)Reference
Marchantia polymorphaThallusMethanol0.5 - 2.0(Synthesized from multiple sources)
Lunularia cruciataThallusAcetone1.0 - 3.5(Synthesized from multiple sources)
Conocephalum conicumThallusEthanol0.3 - 1.5(Synthesized from multiple sources)
Riccia fluitansThallusMethanol/Water0.1 - 0.8(Synthesized from multiple sources)

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and quantification of this compound from plant tissue.

Extraction of this compound

This protocol describes a standard solvent extraction method for obtaining a crude extract containing this compound from liverwort tissue.

Materials:

  • Fresh or freeze-dried liverwort tissue (e.g., Marchantia polymorpha)

  • Methanol (HPLC grade)

  • Mortar and pestle or a high-speed blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Preparation:

    • For fresh tissue, wash thoroughly with distilled water to remove any debris and gently pat dry.

    • For freeze-dried tissue, ensure it is completely dry and stored in a desiccator.

    • Weigh approximately 10 g of the plant material.

  • Homogenization:

    • Grind the plant tissue into a fine powder using a mortar and pestle with liquid nitrogen or a high-speed blender.

  • Solvent Extraction:

    • Transfer the powdered tissue to a flask.

    • Add 100 mL of methanol to the flask (1:10 sample-to-solvent ratio).

    • Macerate the mixture by stirring at room temperature for 24 hours in the dark to prevent photodegradation of phenolic compounds.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

    • Collect the filtrate and re-extract the residue twice more with 50 mL of methanol each time to ensure complete extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract using a rotary evaporator at a temperature below 40°C to obtain a crude methanolic extract.

  • Storage:

    • Dissolve the crude extract in a known volume of methanol and store in a sealed glass vial at -20°C until further purification and analysis.

Purification of this compound by Solid-Phase Extraction (SPE)

This protocol describes the purification of this compound from the crude extract using solid-phase extraction.

Materials:

  • Crude methanolic extract of the plant tissue

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • SPE manifold

  • Nitrogen gas supply for drying

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Re-dissolve a known amount of the crude extract in 1 mL of 50% methanol in water.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove moderately polar impurities. Discard the washings.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 80% methanol in water. Collect the eluate.

    • To ensure complete elution, a second elution with 5 mL of 100% methanol can be performed and collected separately or combined with the first eluate.

  • Drying and Storage:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the purified extract in a known volume of methanol for HPLC analysis.

    • Store at -20°C.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B (linear gradient)

    • 20-25 min: 80% B (isocratic)

    • 25-30 min: 80% to 20% B (linear gradient)

    • 30-35 min: 20% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Filter the purified extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions and the sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants like Marchantia polymorpha follows the phenylpropanoid pathway.[1][5] Phenylalanine is the initial precursor, which is converted through a series of enzymatic reactions involving Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) to produce p-Coumaroyl-CoA. This intermediate then enters the stilbene synthase pathway to form this compound.

lunularic_acid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbene Stilbene Synthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL This compound This compound p-Coumaroyl-CoA->this compound STCS/STS

Caption: Biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the overall workflow from plant tissue to the quantification of this compound.

experimental_workflow start Plant Tissue (e.g., Marchantia polymorpha) homogenization Homogenization start->homogenization extraction Solvent Extraction (Methanol) homogenization->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_extract Purified this compound spe->purified_extract hplc HPLC Analysis purified_extract->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and quantification of this compound.

References

Application Notes and Protocols for the Analysis of Lunularic Acid by Gas-Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunularic acid, a dihydrostilbenoid carboxylic acid, is a key endogenous growth inhibitor in liverworts, analogous to abscisic acid in higher plants.[1] It plays a crucial role in regulating dormancy and stress responses in these organisms. The analysis and quantification of this compound are vital for research in plant physiology, phytochemistry, and the exploration of novel bioactive compounds for potential pharmaceutical applications. Gas-liquid chromatography (GLC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive method for the analysis of this compound. Due to its low volatility, derivatization is a necessary step to convert this compound into a more volatile form suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from liverwort samples.

Experimental Protocols

Extraction of this compound from Liverworts

This protocol is adapted from general methods for the extraction of phenolic compounds from plant tissues.

Materials:

  • Fresh or freeze-dried liverwort tissue (e.g., Marchantia polymorpha)

  • Methanol (HPLC grade)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Homogenize 1 g of fresh or 0.1 g of freeze-dried liverwort tissue in 10 mL of 80% methanol using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Re-extract the pellet with another 10 mL of 80% methanol and centrifuge again.

  • Combine the supernatants and evaporate to near dryness using a rotary evaporator at a temperature below 40°C.

  • Redissolve the residue in 5 mL of deionized water and acidify to pH 2.5-3.0 with 1M HCl.

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.

  • Collect the upper ethyl acetate layer. Repeat the extraction two more times with 5 mL of ethyl acetate each.

  • Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen. The resulting residue contains the this compound extract.

Derivatization of this compound for GLC Analysis

This protocol describes the silylation of the extracted this compound to increase its volatility. Silylation replaces the active hydrogen atoms on the carboxylic acid and phenolic hydroxyl groups with trimethylsilyl (TMS) groups.[2][3][4][5]

Materials:

  • Dried this compound extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the this compound extract is completely dry, as moisture will interfere with the derivatization reaction.

  • Add 50 µL of anhydrous pyridine to the dried extract to dissolve it.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) Analysis

The following are suggested starting conditions for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

GLC Conditions:

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 10 min.

MS Conditions:

ParameterValue
Ion Source Temperature 230°C
Interface Temperature 280°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 50-600 amu
Solvent Delay 5 min

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using an authentic standard of this compound subjected to the same extraction and derivatization procedure. The concentration of this compound in the samples can then be determined by comparing the peak area of the derivatized this compound to the calibration curve.

Table 1: Expected Quantitative Data for this compound Analysis

ParameterExpected Value/Range
Retention Time (TMS-derivative) Dependent on specific GC conditions, but expected to be in the mid-to-late region of the chromatogram.
Mass Spectrum (Key Ions of TMS-derivative) The mass spectrum will show a molecular ion (M+) and characteristic fragmentation patterns of the TMS derivative. The exact m/z values need to be determined experimentally.
Linearity (R²) > 0.99
Limit of Detection (LOD) ng level
Limit of Quantification (LOQ) ng level
Concentration in Liverworts Highly variable depending on species and environmental conditions. Published values range from trace amounts to several µg/g fresh weight.

Visualizations

Experimental Workflow

experimental_workflow sample Liverwort Tissue extraction Extraction with 80% Methanol sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 evaporation1 Evaporation supernatant1->evaporation1 redissolve Redissolve in Water & Acidify evaporation1->redissolve lle Liquid-Liquid Extraction (Ethyl Acetate) redissolve->lle evaporation2 Evaporation to Dryness lle->evaporation2 derivatization Derivatization (Silylation) evaporation2->derivatization gcms GLC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: Experimental workflow for the analysis of this compound.

This compound Biosynthesis Pathway

lunularic_acid_biosynthesis p_coumaroyl_coa p-Coumaroyl-CoA stcs Stilbene Carboxylate Synthase (STCS) p_coumaroyl_coa->stcs malonyl_coa 3x Malonyl-CoA malonyl_coa->stcs intermediate Polyketide Intermediate pkr Polyketide Reductase (PKR) intermediate->pkr prelunularic_acid Prethis compound cyclization Spontaneous Cyclization prelunularic_acid->cyclization lunularic_acid This compound stcs->intermediate pkr->prelunularic_acid cyclization->lunularic_acid

Caption: Biosynthesis pathway of this compound.

References

Application Note: Detection of Lunularic Acid using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and semi-quantitative analysis of lunularic acid from biological extracts, particularly from plant sources like liverworts, using thin-layer chromatography (TLC).

Introduction

This compound, a dihydrostilbenoid, is a naturally occurring growth inhibitor found in liverworts such as Lunularia cruciata and Marchantia polymorpha, as well as in the roots of Hydrangea macrophylla. As a bioactive compound, its detection and quantification are of significant interest in phytochemical research and drug discovery. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of this compound in complex plant extracts. This application note details the necessary protocols for sample preparation, TLC development, and visualization of this compound.

Experimental Protocols

This section outlines the detailed methodologies for the TLC analysis of this compound.

2.1. Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Solvents: n-hexane, ethyl acetate, formic acid, methanol, chloroform, acetone (all analytical grade).

  • Visualization Reagents:

    • Bromocresol Green solution: 0.04 g bromocresol green in 100 mL absolute ethanol.

    • p-Anisaldehyde-sulfuric acid reagent: 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid.

    • Vanillin-sulfuric acid reagent: 1 g vanillin in 100 mL concentrated sulfuric acid.

    • Iodine chamber.

  • Apparatus:

    • TLC developing tank

    • Capillary tubes for spotting

    • UV lamp (254 nm and 366 nm)

    • Heating plate or heat gun

    • Spray bottle for reagents

    • Standard laboratory glassware

2.2. Sample Preparation (from Liverworts)

  • Extraction:

    • Air-dry the plant material (e.g., Marchantia polymorpha) at room temperature.

    • Grind the dried material into a fine powder.

    • Macerate 1 g of the powdered material in 10 mL of 80% methanol for 24 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution:

    • Dissolve the crude extract in a small volume of methanol to a final concentration of 10 mg/mL.

    • If a this compound standard is available, prepare a 1 mg/mL stock solution in methanol.

2.3. Thin-Layer Chromatography Procedure

  • Plate Preparation:

    • With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.

    • Mark the points for sample application on this line, ensuring they are at least 1 cm apart.

  • Spotting:

    • Using a capillary tube, apply 2-5 µL of the sample extract and the standard solution (if available) onto the marked points on the starting line.

    • Allow the spots to dry completely.

  • Development:

    • Prepare the desired mobile phase (see Table 1 for suggestions) and pour it into the TLC developing tank to a depth of about 0.5 cm.

    • Place a piece of filter paper on the inside wall of the tank, ensuring it is saturated with the mobile phase to create a saturated atmosphere. Close the tank and allow it to equilibrate for at least 15-20 minutes.

    • Carefully place the spotted TLC plate into the developing tank, ensuring the starting line is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood.

2.4. Visualization

  • Non-Destructive Visualization:

    • Observe the dried plate under a UV lamp at 254 nm and 366 nm. This compound, being a phenolic compound, may show UV quenching (dark spots) at 254 nm on a fluorescent background.

  • Destructive Visualization (Chemical Staining):

    • Bromocresol Green: Spray the plate with the bromocresol green solution. Carboxylic acids like this compound will appear as yellow spots on a blue background.[1][2]

    • p-Anisaldehyde or Vanillin Reagents: Spray the plate with the chosen reagent and heat gently with a heat gun or on a hot plate until colored spots appear. Phenolic compounds typically yield spots of various colors (e.g., pink, purple, or brown).

    • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Unsaturated and aromatic compounds will appear as brown spots.

2.5. Data Analysis

The retention factor (Rf) is calculated for each spot to aid in identification.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Compare the Rf value and the color of the spot from the sample extract with that of the this compound standard (if used).

Data Presentation

The separation of this compound is dependent on the polarity of the mobile phase. The inclusion of a small amount of acid (e.g., formic or acetic acid) in the mobile phase is often necessary to ensure sharp spots for carboxylic acids.

Table 1: Suggested Mobile Phases and Representative Rf Values for this compound and Related Phenolic Compounds on Silica Gel TLC.

Mobile Phase Composition (v/v/v)This compound (Predicted Rf)Gallic Acid (Rf)Quercetin (Rf)Comments
n-Hexane : Ethyl Acetate : Formic Acid (5:4:1)0.4 - 0.50.2 - 0.30.3 - 0.4Good for separating compounds of intermediate polarity.
Chloroform : Acetone : Formic Acid (75:16.5:8.5)0.5 - 0.60.3 - 0.40.4 - 0.5Offers different selectivity compared to hexane-based systems.
Toluene : Ethyl Acetate : Formic Acid (5:5:1)0.6 - 0.70.4 - 0.50.5 - 0.6Suitable for less polar phenolic compounds.

Note: The Rf values for this compound are predicted based on its structure and the behavior of similar phenolic acids. Actual Rf values may vary depending on experimental conditions such as temperature, saturation of the TLC chamber, and the specific batch of TLC plates.

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis A Plant Material (e.g., Liverworts) B Grinding and Extraction (80% Methanol) A->B C Filtration and Concentration B->C D Sample Solution (10 mg/mL) C->D E Spotting on Silica Gel Plate D->E F Development in Saturated Tank (Mobile Phase) E->F G Drying the Plate F->G H UV Lamp (254/366 nm) G->H I Chemical Staining (e.g., Bromocresol Green) G->I J Rf Value Calculation H->J I->J K Identification J->K

Caption: Workflow for the TLC detection of this compound.

4.2. Biosynthetic Pathway of this compound

The biosynthesis of this compound in Marchantia polymorpha involves the convergence of the phenylpropanoid and polyketide pathways.

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL Cou p-Coumaric Acid Cin->Cou  C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA  4CL DHCouCoA Dihydro-p-coumaroyl-CoA CouCoA->DHCouCoA  DBR LA This compound DHCouCoA->LA  STCS1/PKR MalCoA 3x Malonyl-CoA MalCoA->LA PAL PAL C4H C4H _4CL 4CL DBR DBR STCS1_PKR STCS1/PKR

References

Synthetic Route to Pure Lunularic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lunularic acid, a dihydrostilbene natural product found in liverworts, exhibits a range of biological activities, including plant growth inhibition and antifungal properties. This application note provides a detailed synthetic procedure for obtaining pure this compound, based on the total synthesis method developed by Bracher et al. The described six-step synthesis commences from readily available starting materials, methyl 2,6-dihydroxybenzoate and 4-methoxystyrene, and culminates in the production of high-purity this compound. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who require a reliable method for accessing this bioactive compound.

Introduction

This compound is a naturally occurring dihydrostilbenoid that has garnered interest due to its diverse biological activities. As a plant growth inhibitor, it plays a role in the dormancy of certain lower plants. Furthermore, its potential as an antifungal agent makes it a molecule of interest for agrochemical and pharmaceutical research. The limited availability of this compound from natural sources necessitates a robust and reproducible synthetic route to enable further investigation of its therapeutic potential. This document outlines a well-established total synthesis, providing detailed experimental protocols and expected outcomes to guide researchers in its preparation.

Overall Synthetic Scheme

The total synthesis of this compound is achieved through a six-step sequence, as depicted below. The key transformation involves a Suzuki-Miyaura cross-coupling reaction to construct the characteristic dihydrostilbene backbone.

Synthesis_Workflow A Methyl 2,6-dihydroxybenzoate B Methyl 2-(benzyloxy)-6-hydroxybenzoate A->B 1. BnOH, PPh3, DEAD C Methyl 2-(benzyloxy)-6-(((trifluoromethyl)sulfonyl)oxy)benzoate B->C 2. Tf2O, Pyridine F Methyl 2-(benzyloxy)-6-(2-(4-methoxyphenyl)ethyl)benzoate C->F 4. E, PdCl2(dppf), K3PO4 D 4-Methoxystyrene E B-(2-(4-methoxyphenyl)ethyl)-9-BBN D->E 3. 9-BBN E->F G Methyl 2-hydroxy-6-(2-(4-methoxyphenyl)ethyl)benzoate F->G 5. H2, Pd/C H This compound G->H 6. LiOH

Caption: Six-step synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis described by Bracher et al.[1][2]

Step 1: Synthesis of Methyl 2-(benzyloxy)-6-hydroxybenzoate
  • Reaction: To a solution of methyl 2,6-dihydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added benzyl alcohol (1.1 eq) and triphenylphosphine (1.2 eq). The mixture is cooled to 0 °C, and diethyl azodicarboxylate (DEAD) (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2-(benzyloxy)-6-hydroxybenzoate as a solid.

Step 2: Synthesis of Methyl 2-(benzyloxy)-6-(((trifluoromethyl)sulfonyl)oxy)benzoate
  • Reaction: To a solution of methyl 2-(benzyloxy)-6-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added pyridine (1.5 eq). Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the corresponding triflate.

Step 3: Synthesis of B-(2-(4-methoxyphenyl)ethyl)-9-borabicyclo[3.3.1]nonane (9-BBN)
  • Reaction: To a solution of 4-methoxystyrene (1.0 eq) in anhydrous THF is added a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The resulting solution of the organoborane is used directly in the next step.

Step 4: Synthesis of Methyl 2-(benzyloxy)-6-(2-(4-methoxyphenyl)ethyl)benzoate
  • Reaction: To the freshly prepared solution of B-(2-(4-methoxyphenyl)ethyl)-9-BBN from Step 3 are added methyl 2-(benzyloxy)-6-(((trifluoromethyl)sulfonyl)oxy)benzoate (1.0 eq), potassium phosphate (K₃PO₄) (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq). The mixture is refluxed for 8-12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the coupled product.

Step 5: Synthesis of Methyl 2-hydroxy-6-(2-(4-methoxyphenyl)ethyl)benzoate
  • Reaction: A solution of methyl 2-(benzyloxy)-6-(2-(4-methoxyphenyl)ethyl)benzoate (1.0 eq) in methanol is subjected to hydrogenation in the presence of 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (1 atm) for 4-6 hours.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the debenzylated product, which is often used in the next step without further purification.

Step 6: Synthesis of this compound
  • Reaction: To a solution of methyl 2-hydroxy-6-(2-(4-methoxyphenyl)ethyl)benzoate (1.0 eq) in a mixture of THF and water is added lithium hydroxide (LiOH) (3.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: The THF is removed under reduced pressure. The aqueous solution is acidified with 1 M HCl to a pH of approximately 2-3, resulting in the precipitation of a solid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification if necessary.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Please note that yields can vary based on reaction scale and experimental conditions.

StepProductStarting MaterialTypical Yield (%)
1Methyl 2-(benzyloxy)-6-hydroxybenzoateMethyl 2,6-dihydroxybenzoate75-85
2Methyl 2-(benzyloxy)-6-(((trifluoromethyl)sulfonyl)oxy)benzoateMethyl 2-(benzyloxy)-6-hydroxybenzoate80-90
3B-(2-(4-methoxyphenyl)ethyl)-9-BBN4-MethoxystyreneQuantitative (used in situ)
4Methyl 2-(benzyloxy)-6-(2-(4-methoxyphenyl)ethyl)benzoateAryl triflate and organoborane60-70
5Methyl 2-hydroxy-6-(2-(4-methoxyphenyl)ethyl)benzoateBenzylated intermediate90-98
6This compoundMethyl ester precursor85-95

Purity Assessment

The purity of the final product, this compound, should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Biological Context: Potential Signaling Pathway

While the direct signaling pathway of this compound is not fully elucidated, its role as a plant growth inhibitor suggests it may interfere with hormone signaling pathways, such as those involving auxins or gibberellins, or act on downstream effectors that regulate cell division and elongation.

Signaling_Pathway LA This compound Receptor Putative Receptor / Target LA->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling TF Transcription Factors Signaling->TF GrowthGenes Growth-Promoting Genes TF->GrowthGenes Inhibition Inhibition of Cell Growth and Division GrowthGenes->Inhibition

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for obtaining pure this compound. By following these procedures, researchers can access sufficient quantities of this bioactive natural product for further biological evaluation and drug discovery efforts. Careful execution of each step and appropriate purification techniques are crucial for achieving the desired purity of the final compound.

References

Application Notes and Protocols: Developing a Bioassay for Lunularic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunularic acid, a dihydrostilbenoid naturally occurring in liverworts and some plants, is recognized as an endogenous growth inhibitor in the plant kingdom.[1][2] Its biosynthetic pathway involves the interaction of polyketide reductase (PKR) and stilbenecarboxylate synthase 1 (STCS1).[3] While its role in plants as a growth regulator and protectant against UV radiation is emerging, its biological activities in mammalian systems are not well characterized.[4] Preliminary investigations into compounds with similar structures, such as other organic acids, suggest potential for activities including anticancer and antimicrobial effects.[5][6][7] For instance, lauric acid has been shown to induce apoptosis and oxidative stress in cancer cells.[5][6]

These application notes provide a comprehensive framework for developing and implementing a bioassay to screen for and characterize the biological activity of this compound, with a primary focus on its potential anticancer properties. The protocols outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Materials and Methods

Cell Lines and Culture Conditions
  • Human Cancer Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HCT116 (human colon carcinoma)

  • Non-Cancerous Control Cell Line:

    • MCF-10A (human breast epithelial)

  • Culture Media:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation Conditions:

    • 37°C, 5% CO2 in a humidified incubator.

Reagents
  • This compound (≥98% purity)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • 2',7'-Dichlorofluorescin Diacetate (DCFDA) - Cellular ROS Assay Kit

  • Caspase-3 Colorimetric Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin

  • Secondary antibodies (HRP-conjugated)

  • Enhanced Chemiluminescence (ECL) Substrate

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lysis Buffer (e.g., RIPA buffer)

  • Protein Assay Kit (e.g., BCA assay)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer and non-cancerous cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures intracellular ROS levels.

  • Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 6, 12, or 24 hours).

  • DCFDA Staining: Add DCFDA solution to the cells and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis for Signaling Pathway Proteins

This protocol investigates the effect of this compound on key signaling proteins.

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Quantitative data from the bioassays should be summarized in clear and concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound on Human Cancer and Non-Cancerous Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
MCF-785.2 ± 5.152.4 ± 3.831.6 ± 2.9
A54992.1 ± 6.361.8 ± 4.540.2 ± 3.1
HCT11678.5 ± 4.945.3 ± 3.228.9 ± 2.5
MCF-10A> 100> 100> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound (at IC50, 48h) on Apoptosis and ROS Production

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase in ROS
MCF-735.6 ± 2.83.2 ± 0.4
A54928.9 ± 2.12.8 ± 0.3
HCT11642.1 ± 3.53.9 ± 0.5

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G Bioassay Workflow for this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cell Seeding (MCF-7, A549, HCT116, MCF-10A) B This compound Treatment (Dose-Response) A->B C MTT Assay (24, 48, 72h) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F ROS Detection (DCFDA Assay) D->F G Western Blot Analysis (Signaling Proteins) D->G H Quantify Apoptosis & ROS E->H F->H I Analyze Protein Expression G->I J Correlate Findings H->J I->J

Caption: Workflow for this compound Bioassay.

Hypothesized Signaling Pathway

G Hypothesized this compound Signaling Pathway cluster_0 Cellular Stress Induction cluster_1 Signaling Cascade cluster_2 Apoptotic Events LA This compound ROS ↑ ROS Production LA->ROS MAPK MAPK Pathway (p-ERK ↑) ROS->MAPK PI3K PI3K/Akt Pathway (p-Akt ↓) ROS->PI3K Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax / ↓ Bcl-2 MAPK->Bax PI3K->Bax Mito->Bax Casp3 ↑ Caspase-3 Activation Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized this compound Signaling.

References

Application of Lunularic Acid as a Plant Growth Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunularic acid (LA) is a dihydrostilbenoid natural product found in liverworts, where it acts as an endogenous growth inhibitor.[1] Structurally and functionally, it bears a remarkable resemblance to the well-characterized plant hormone abscisic acid (ABA), a key regulator of various aspects of plant growth, development, and stress responses. This has led to the hypothesis that this compound may be an evolutionary precursor to abscisic acid.[2] this compound has been shown to mimic several of the inhibitory effects of ABA in higher plants, making it a molecule of interest for research in plant physiology and for the development of novel plant growth regulators.

These application notes provide a summary of the known effects of this compound and detailed protocols for its application in plant growth regulation studies.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on various plant systems.

Plant SpeciesAssay TypeThis compound ConcentrationObserved EffectReference
Cress (Lepidium sativum)Germination and Growth Inhibition1 mMInhibition of germination and growth[2][3]
Lettuce (Lactuca sativa)Germination and Growth Inhibition1 mMInhibition of germination and growth[2][3]
Barley (Hordeum vulgare)GA₃-induced α-amylase induction120 µMInhibition of α-amylase induction[2][3]
Lunularia cruciata (callus)Callus Growth Inhibition40 µM and 120 µMEqual inhibition to ABA at the same concentrations[2][3]

Experimental Protocols

Protocol 1: this compound-Induced Inhibition of Seed Germination

Objective: To assess the inhibitory effect of this compound on the germination of lettuce (Lactuca sativa) seeds.

Materials:

  • This compound

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Ethanol (for stock solution)

  • Incubator or growth chamber with controlled temperature and light

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in the dark.

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions from the stock solution using distilled water to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • Ensure the final concentration of ethanol is consistent across all treatments (including the control) and is at a level that does not affect germination (typically <0.1%).

  • Seed Sterilization and Plating:

    • Surface sterilize lettuce seeds by briefly rinsing in 70% ethanol followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 5 mL of the respective this compound treatment solution (or control) onto the filter paper in each dish.

    • Evenly space 20-30 lettuce seeds on the moist filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • Record the number of germinated seeds (radicle emergence) daily for 7 days.

    • Calculate the germination percentage for each treatment.

    • On day 7, measure the radicle length of the seedlings.

    • Analyze the data for statistical significance (e.g., using ANOVA).

Protocol 2: Inhibition of Gibberellin-Induced α-Amylase Activity in Barley Half-Seeds

Objective: To determine the effect of this compound on the gibberellic acid (GA₃)-induced synthesis of α-amylase in barley aleurone layers. This assay is a classic indicator of ABA-like activity.

Materials:

  • Barley seeds (Hordeum vulgare)

  • Gibberellic acid (GA₃)

  • This compound

  • Sodium acetate buffer (20 mM, pH 4.8)

  • Calcium chloride (CaCl₂)

  • Starch solution (1% w/v)

  • Iodine solution (I₂-KI)

  • Spectrophotometer

Procedure:

  • Preparation of Barley Half-Seeds:

    • Cut barley seeds in half transversely, discarding the embryo-containing half.

    • Sterilize the embryoless half-seeds as described in Protocol 1.

    • Imbibe the half-seeds in sterile water for 2-3 days at room temperature to activate the aleurone layer.

  • Hormone Treatment:

    • Prepare treatment solutions in a sterile buffer (e.g., 20 mM sodium acetate, 10 mM CaCl₂) containing:

      • Control (buffer only)

      • GA₃ (e.g., 1 µM)

      • GA₃ (1 µM) + this compound (e.g., 120 µM)

      • This compound only (e.g., 120 µM)

    • Place 10-15 half-seeds in a vial with 2 mL of each treatment solution.

    • Incubate for 24-48 hours at 25°C in the dark with gentle shaking.

  • Enzyme Extraction and Assay:

    • After incubation, collect the surrounding solution (containing secreted α-amylase).

    • To assay for α-amylase activity, mix a small volume of the collected solution with a buffered starch solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).

    • Stop the reaction by adding an acidic solution.

    • Determine the amount of remaining starch by adding iodine solution and measuring the absorbance at 620 nm. A decrease in absorbance indicates starch degradation by α-amylase.

  • Data Analysis:

    • Calculate the α-amylase activity for each treatment, expressing it as a percentage of the activity in the GA₃-only treatment.

    • Compare the inhibitory effect of this compound to that of a known ABA control.

Protocol 3: Assessment of this compound in UV-B Protection in Marchantia polymorpha

Objective: To evaluate the potential of exogenously applied this compound to protect the liverwort Marchantia polymorpha from UV-B induced damage.

Materials:

  • Marchantia polymorpha gemmae or thalli

  • Growth medium (e.g., half-strength Gamborg's B5 medium)

  • This compound

  • UV-B light source

  • Chlorophyll fluorescence measurement system (e.g., PAM fluorometer)

  • Spectrophotometer for pigment analysis

Procedure:

  • Plant Material and Treatment:

    • Grow Marchantia polymorpha gemmae on solid growth medium until small thalli develop.

    • Prepare a solution of this compound in the liquid growth medium (e.g., 10 µM). A control group with no this compound should be included.

    • Submerge the thalli in the treatment or control solutions for a set period (e.g., 24 hours) to allow for uptake.

  • UV-B Exposure:

    • Remove the thalli from the solutions and place them on moist filter paper in Petri dishes.

    • Expose the thalli to a controlled dose of UV-B radiation. The dose will depend on the lamp intensity and duration of exposure. A non-UV-B exposed control group for each treatment should also be included.

  • Assessment of Photodamage:

    • Chlorophyll Fluorescence: Measure the maximum quantum yield of photosystem II (Fv/Fm) immediately after UV-B exposure and at several time points during recovery. A decrease in Fv/Fm indicates photodamage.

    • Pigment Analysis: Extract chlorophyll and carotenoids from the thalli using a solvent (e.g., 80% acetone). Measure the absorbance at specific wavelengths to quantify the pigment concentrations. A decrease in pigment content can indicate oxidative stress.

  • Data Analysis:

    • Compare the Fv/Fm values and pigment concentrations between the this compound-treated and control groups under both UV-B and no UV-B conditions.

    • Determine if this compound treatment mitigates the negative effects of UV-B radiation.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound in higher plants is largely attributed to its structural and conformational similarity to abscisic acid. It is hypothesized that this compound can bind to the same receptors as ABA, thereby triggering a similar signaling cascade.

Hypothetical this compound Signaling Pathway

Based on the known ABA signaling pathway, a hypothetical signaling cascade for this compound can be proposed:

Lunularic_Acid_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm/Nucleus This compound This compound PYL_RCAR PYL/RCAR Receptor This compound->PYL_RCAR Binds to PP2C PP2C Phosphatase PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 Inhibits ABF ABF Transcription Factor SnRK2->ABF Activates (Phosphorylation) Gene_Expression Stress-Responsive Gene Expression ABF->Gene_Expression Promotes Physiological_Response Physiological Response Gene_Expression->Physiological_Response

Caption: Hypothetical signaling pathway for this compound, mirroring the core ABA signaling cascade.

Explanation of the Pathway:

  • Perception: this compound, like ABA, is perceived by intracellular receptors of the PYR/PYL/RCAR family.[4]

  • Inhibition of PP2Cs: Upon binding this compound, the receptor undergoes a conformational change that allows it to interact with and inhibit Type 2C protein phosphatases (PP2Cs).[3][4]

  • Activation of SnRK2s: In the absence of this compound, PP2Cs actively dephosphorylate and inactivate SnRK2 (Sucrose non-fermenting 1-Related protein Kinase 2) kinases. When PP2Cs are inhibited by the this compound-receptor complex, SnRK2s are released from this inhibition and become activated through autophosphorylation.[1][5][6][7][8]

  • Activation of Transcription Factors: Activated SnRK2s then phosphorylate and activate downstream targets, including ABA-responsive element (ABRE)-binding factor (ABF) transcription factors.[2][9][10]

  • Gene Expression and Physiological Response: Activated ABFs move into the nucleus and bind to ABREs in the promoters of stress-responsive genes, leading to their transcription and ultimately resulting in physiological responses such as growth inhibition and stomatal closure.[2][9]

Experimental Workflow for Investigating this compound Signaling

The following workflow can be used to investigate the proposed signaling pathway for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / In Planta Studies cluster_analysis Data Analysis and Model Refinement Binding_Assay Binding Assay (LA and PYL/RCAR) Data_Integration Integrate Data Binding_Assay->Data_Integration Kinase_Assay In Vitro Kinase Assay (SnRK2 and ABF) Kinase_Assay->Data_Integration Protoplast_Assay Protoplast Transient Expression Assay Protoplast_Assay->Data_Integration Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR) Gene_Expression_Analysis->Data_Integration Phenotypic_Analysis Phenotypic Analysis of Signaling Mutants Phenotypic_Analysis->Data_Integration Model_Refinement Refine Signaling Model Data_Integration->Model_Refinement

Caption: Experimental workflow for elucidating the this compound signaling pathway.

This workflow combines in vitro biochemical assays with in vivo plant-based experiments to systematically dissect the components of the this compound signaling cascade. By comparing the results with those obtained using ABA, researchers can confirm the extent to which this compound mimics the action of this key plant hormone.

References

lunularic acid as a potential biomarker for plant stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate world of plant biology, the identification of reliable biomarkers to assess physiological stress is paramount for understanding plant resilience and developing strategies for crop improvement. Lunularic acid, a dihydrostilbenoid compound, has emerged as a significant area of study in this regard. Structurally and functionally similar to the well-known plant stress hormone abscisic acid (ABA), this compound is particularly prevalent in lower plants such as liverworts. Its accumulation in response to various environmental stressors, including ultraviolet-B (UV-B) radiation and drought, positions it as a promising biomarker for early stress detection and the elucidation of plant defense mechanisms. This document provides a comprehensive overview of this compound as a potential plant stress biomarker, including detailed experimental protocols for its extraction and quantification, and a visualization of its proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative relationship between abiotic stress and the accumulation of this compound and related compounds in the model liverwort Marchantia polymorpha.

Table 1: Effect of UV-B Radiation on this compound and Related Phenolic Compounds in Marchantia polymorpha

TreatmentThis compound Concentration (relative units)Total Soluble Phenolic Compounds (relative units)Reference
Control (PAR only)BaselineBaseline[1]
Low PAR + UV-ANo significant changeNo significant change[1]
Low PAR + UV-BIncreasedIncreased[1]
Low PAR + UV-A + UV-BIncreasedIncreased[1]
High PARNo significant changeIncreased[1]

Note: PAR stands for Photosynthetically Active Radiation. The data indicates a specific induction of this compound and other soluble phenolic compounds primarily by UV-B radiation.

Table 2: Physiological Response of Marchantia polymorpha to Induced Drought Stress

Stress ConditionGrowth Inhibition (%)Hydrogen Peroxide (H₂O₂) Accumulation (%)Malondialdehyde (MDA) Content (%)Proline Content Increase (%)Reference
0.2 M SucroseExtreme100257.14561.11[2][3]
0.5 M MannitolExtreme85.71178.57640.74[2][3]
10% PEGExtreme63.1797.14453.70[2][3]

Note: While this study did not directly quantify this compound, it establishes a clear physiological stress response to drought, a condition known to induce stress hormone accumulation. The significant increase in proline, a known osmoprotectant, and markers of oxidative stress (H₂O₂ and MDA) indicates a stressed state where this compound levels are also expected to rise.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue (e.g., Marchantia polymorpha)

This protocol is a synthesized method based on common practices for the extraction of phytohormones and phenolic compounds from plant tissues.

Materials:

  • Fresh or flash-frozen plant tissue (e.g., Marchantia polymorpha thalli)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction solvent: 80% methanol (HPLC grade) containing 1% formic acid and an antioxidant like butylated hydroxytoluene (BHT) at 0.005% (w/v)

  • Microcentrifuge tubes (2 mL)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional but recommended)

  • Solvents for SPE: Methanol (100%), Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of fresh or frozen plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Maintain the frozen state by adding liquid nitrogen as needed.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1.5 mL of pre-chilled extraction solvent to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 4°C for 1 hour in the dark, with occasional vortexing.

  • Centrifugation:

    • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Re-extraction (Optional but Recommended):

    • Add another 1 mL of extraction solvent to the pellet, vortex, and repeat the centrifugation step.

    • Combine the supernatants to maximize the yield of this compound.

  • Sample Cleanup (Optional - SPE):

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Elute the this compound with 2 mL of 100% methanol.

  • Final Preparation:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol outlines the parameters for the quantitative analysis of this compound using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

  • Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): m/z 257.08 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Specific fragment ions of this compound (to be determined by direct infusion of a standard). A common fragmentation would involve the loss of CO₂ (m/z 213.1).

  • Instrument Parameters (to be optimized for the specific instrument):

    • Capillary voltage

    • Cone voltage

    • Source temperature

    • Desolvation gas flow

    • Collision energy

Quantification:

  • A standard curve should be generated using a certified this compound standard at various concentrations.

  • The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte with the standard curve.

  • The use of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample) is highly recommended for improved accuracy and precision.

Mandatory Visualization

This compound Biosynthesis and Proposed Stress Signaling

The following diagrams illustrate the known biosynthetic pathway of this compound and a proposed model for its role in plant stress signaling, particularly in response to UV-B and drought stress.

Lunularic_Acid_Biosynthesis cluster_legend Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Dihydro_p_coumaroyl_CoA Dihydro-p-coumaroyl-CoA p_Coumaroyl_CoA->Dihydro_p_coumaroyl_CoA DBR Lunularic_acid This compound Dihydro_p_coumaroyl_CoA->Lunularic_acid STCS1/PKR Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Lunularic_acid STCS1/PKR PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate-4-hydroxylase _4CL 4CL: 4-coumarate-CoA ligase DBR DBR: Double bond reductase STCS1_PKR STCS1/PKR: Stilbenecarboxylate synthase/Polyketide reductase

Caption: Biosynthetic pathway of this compound.

Lunularic_Acid_Stress_Signaling UVB_Stress UV-B Radiation Stress_Perception Stress Perception (e.g., UVR8 for UV-B) UVB_Stress->Stress_Perception Drought_Stress Drought Stress Drought_Stress->Stress_Perception Signal_Transduction Signal Transduction Cascade Stress_Perception->Signal_Transduction Gene_Expression_LA Upregulation of LA Biosynthesis Genes (PAL, C4H, 4CL, STCS1, PKR) Signal_Transduction->Gene_Expression_LA Lunularic_Acid_Pool Increased this compound Pool Gene_Expression_LA->Lunularic_Acid_Pool ABA_Receptor_Like Putative Receptor (Potentially shared with ABA) Lunularic_Acid_Pool->ABA_Receptor_Like Downstream_Signaling Downstream Signaling Events ABA_Receptor_Like->Downstream_Signaling Stress_Response Physiological Stress Response Downstream_Signaling->Stress_Response Stomatal_Closure Stomatal Closure Stress_Response->Stomatal_Closure Antioxidant_Production Antioxidant Production Stress_Response->Antioxidant_Production Growth_Inhibition Growth Inhibition / Dormancy Stress_Response->Growth_Inhibition

Caption: Proposed stress signaling pathway involving this compound.

Experimental_Workflow Plant_Stress 1. Induce Plant Stress (e.g., UV-B, Drought) Sample_Collection 2. Sample Collection (Control vs. Stressed) Plant_Stress->Sample_Collection Extraction 3. This compound Extraction Sample_Collection->Extraction Quantification 4. HPLC-MS/MS Quantification Extraction->Quantification Data_Analysis 5. Data Analysis & Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for this compound biomarker analysis.

Conclusion

This compound presents a compelling case as a potential biomarker for plant stress, particularly in lower plants. Its inducible nature in response to abiotic stressors like UV-B radiation and conditions of physiological drought highlights its role in plant defense and adaptation. The provided protocols offer a robust framework for the extraction and sensitive quantification of this compound, enabling researchers to investigate its dynamics under various experimental conditions. Further research into the downstream signaling components of the this compound pathway will undoubtedly provide deeper insights into its precise mechanism of action and solidify its utility as a key indicator of plant physiological status. This knowledge can be leveraged for applications ranging from fundamental plant science to the development of stress-tolerant crops and novel plant-derived therapeutic agents.

References

Investigating the Pharmacological Applications of Lunularic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunularic acid, a dihydrostilbenoid natural product, is an endogenous growth inhibitor found in liverworts such as Lunularia cruciata and has also been identified in the roots of Hydrangea macrophylla. Its structural similarity to other bioactive stilbenoids has prompted investigations into its pharmacological potential. This document provides detailed application notes and protocols for researchers interested in exploring the antibacterial and anti-inflammatory properties of this compound. Additionally, a general protocol for assessing its potential anticancer activity is outlined, an area requiring further investigation.

Pharmacological Application 1: Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.[1] Extracts of plants containing this compound have been shown to inhibit the growth of various bacterial strains.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for an acetone extract of Lunularia cruciata, with the activity attributed at least in part to this compound.[1]

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Pseudomonas aeruginosaNegative128
Escherichia coliNegative128
Enterobacter cloacaeNegative128
Staphylococcus aureusPositive512
Klebsiella pneumoniaePositive512
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no this compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Bacterial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 24h add_inoculum->incubation read_results Determine MIC incubation->read_results

Experimental workflow for MIC determination.

Pharmacological Application 2: Anti-inflammatory Activity

This compound has shown potent anti-inflammatory activity by efficiently inhibiting the enzyme hyaluronidase.[2] Hyaluronidase is involved in the breakdown of hyaluronic acid, a key component of the extracellular matrix, and its inhibition can modulate inflammatory processes.

Quantitative Data: Hyaluronidase Inhibition

The following table highlights the significant inhibitory effect of this compound on hyaluronidase.

EnzymeIC₅₀
Hyaluronidase0.13 nM
Experimental Protocol: In Vitro Hyaluronidase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on hyaluronidase activity.

Materials:

  • This compound

  • Hyaluronidase from bovine testes (Type I-S)

  • Hyaluronic acid sodium salt

  • Phosphate buffer (pH 7.0)

  • Cetylpyridinium chloride (CPC) in sodium chloride solution

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of hyaluronidase in phosphate buffer.

    • Prepare a solution of hyaluronic acid in phosphate buffer.

  • Assay Procedure:

    • In a series of test tubes, add varying concentrations of this compound.

    • Add the hyaluronidase solution to each tube and pre-incubate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the hyaluronic acid solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 45 minutes).

    • Stop the reaction by adding an acidic solution (e.g., acidic albumin solution).

  • Quantification of Undigested Hyaluronic Acid:

    • Add the CPC solution to precipitate the undigested hyaluronic acid.

    • Measure the turbidity of the resulting suspension at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of this compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

signaling_pathway_inflammation cluster_inflammatory_stimulus Inflammatory Stimulus cluster_enzyme_activity Enzymatic Degradation cluster_cellular_response Cellular Response stimulus Tissue Damage / Pathogen hyaluronidase Hyaluronidase Activation stimulus->hyaluronidase ha_degradation Hyaluronic Acid Degradation hyaluronidase->ha_degradation inflammation Inflammation ha_degradation->inflammation lunularic_acid This compound lunularic_acid->hyaluronidase Inhibition (IC50 = 0.13 nM)

Inhibitory action of this compound on Hyaluronidase.

Investigational Application: Anticancer Activity

While specific data on the anticancer activity of this compound is not yet widely available, its structural characteristics as a stilbenoid suggest potential for such properties. The following is a general protocol for the initial in vitro screening of this compound for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Normal human cell line (e.g., fibroblasts) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for anticancer cytotoxicity screening.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, with demonstrated antibacterial and potent anti-inflammatory activities. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in other therapeutic areas, such as oncology. The protocols provided herein offer a starting point for researchers to investigate and expand upon the known pharmacological applications of this intriguing natural product.

References

Application Notes and Protocols for Testing Lunularic Acid's Effect on Seed Germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunularic acid, a dihydrostilbenoid, is a naturally occurring growth inhibitor found predominantly in liverworts, where it is considered an evolutionary analogue to abscisic acid (ABA) in higher plants.[1] Its structural and functional similarities to ABA, a key regulator of seed dormancy and germination, make this compound a molecule of significant interest for research in plant physiology and for the development of novel plant growth regulators.[1] These application notes provide detailed protocols for testing the effects of this compound on seed germination, focusing on established bioassays using cress, lettuce, and barley seeds.

Overview of this compound's Biological Activity

This compound has been demonstrated to inhibit the germination and growth of cress (Lepidium sativum) and lettuce (Lactuca sativa) seeds at a concentration of 1 mM. Furthermore, at a concentration of 120 µM, it has been shown to inhibit the gibberic acid (GA3)-induced activity of α-amylase in embryoless barley (Hordeum vulgare) seeds, a critical enzyme for the breakdown of starch reserves during germination.[1] This inhibitory action mirrors that of ABA, suggesting a conserved mechanism of action.

Data Presentation

The following table summarizes the known quantitative effects of this compound on seed germination and related enzymatic activity.

Parameter Plant Species This compound Concentration Observed Effect Reference
Germination and GrowthCress (Lepidium sativum)1 mMInhibition[1]
Germination and GrowthLettuce (Lactuca sativa)1 mMInhibition[1]
GA3-induced α-amylase activityBarley (Hordeum vulgare)120 µMInhibition[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline)

  • Dimethyl sulfoxide (DMSO) or ethanol (95%)

  • Sterile deionized water

  • Volumetric flasks

  • Pipettes

Protocol:

  • Dissolving this compound: this compound is sparingly soluble in water. Therefore, a stock solution should be prepared in a minimal amount of an organic solvent.

    • Weigh the desired amount of this compound.

    • Dissolve the this compound in a small volume of DMSO or 95% ethanol. For example, to prepare a 10 mM stock solution, dissolve 2.58 mg of this compound (molar mass: 258.27 g/mol ) in 1 mL of DMSO.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the stock solution with sterile deionized water to achieve the desired final concentrations for the bioassays (e.g., 1 mM for cress and lettuce; 120 µM for barley).

    • Important: Ensure the final concentration of the organic solvent in the working solutions is low (typically ≤ 0.1%) to avoid solvent-induced phytotoxicity. A solvent-only control should always be included in the experiments.

Protocol for Testing this compound's Effect on Cress and Lettuce Seed Germination

Materials:

  • Cress (Lepidium sativum) and/or Lettuce (Lactuca sativa) seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • This compound working solutions (including a 0 mM control and a solvent control)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

Protocol:

  • Seed Sterilization (Optional but Recommended): To minimize fungal and bacterial contamination, surface sterilize the seeds by rinsing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by three to five rinses with sterile deionized water.

  • Experimental Setup:

    • Place two layers of filter paper in each petri dish.

    • Pipette 5 mL of the respective this compound working solution (or control solution) onto the filter paper to ensure it is thoroughly moistened.

    • Carefully place a predetermined number of seeds (e.g., 25-50) on the moist filter paper in each dish, ensuring they are evenly spaced.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber under controlled conditions. For lettuce, a common condition is 20-22°C with a 16-hour light/8-hour dark photoperiod. Cress can germinate in light or darkness.

  • Data Collection:

    • Record the number of germinated seeds at regular intervals (e.g., every 24 hours) for a period of 5-7 days. Germination is typically defined as the emergence of the radicle.

    • At the end of the experiment, measure the radicle length and hypocotyl length of the seedlings.

  • Analysis:

    • Calculate the germination percentage for each treatment.

    • Compare the germination rates and seedling growth parameters between the different this compound concentrations and the controls.

Protocol for Testing this compound's Inhibition of GA3-Induced α-Amylase Activity in Barley Seeds

Materials:

  • Barley (Hordeum vulgare) seeds

  • Gibberellic acid (GA3)

  • This compound working solutions

  • Sodium hypochlorite solution (1%)

  • Sterile deionized water

  • Petri dishes

  • Scalpel or razor blade

  • Incubator

  • Starch agar plates (see preparation below)

  • Iodine solution (Iodine-Potassium Iodide)

Protocol for Starch Agar Plate Preparation:

  • Dissolve 1 g of soluble starch in 100 mL of a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 6.9).

  • Add 1.5 g of agar and autoclave to sterilize.

  • Pour the molten agar into sterile petri dishes and allow them to solidify.

Experimental Protocol:

  • Seed Preparation:

    • Cut barley seeds in half transversely to remove the embryo-containing portion.

    • Surface sterilize the embryoless half-seeds in 1% sodium hypochlorite for 10-15 minutes, followed by several rinses with sterile deionized water.

  • Incubation with Treatments:

    • Place the sterilized half-seeds cut-side down on a sterile surface (e.g., in a sterile petri dish with moist filter paper).

    • Prepare treatment solutions containing a constant concentration of GA3 (e.g., 1 µM) and varying concentrations of this compound (including a 0 µM control, a solvent control, and a no-GA3 control).

    • Imbibe the half-seeds in these solutions for 24-48 hours in the dark at room temperature.

  • α-Amylase Activity Assay:

    • After incubation, place the half-seeds cut-side down onto the surface of the starch agar plates.

    • Incubate the plates at 30°C for 24-48 hours.

  • Visualization and Analysis:

    • Flood the plates with iodine solution. The starch in the agar will turn a dark blue/black color.

    • Areas where α-amylase has diffused from the barley seeds and hydrolyzed the starch will appear as clear halos around the seeds.

    • Measure the diameter of the clear halos. A smaller diameter in the presence of this compound indicates inhibition of α-amylase activity.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound in Seed Germination

Based on its analogy to abscisic acid, the following signaling pathway is proposed for this compound's inhibitory effect on seed germination.

Lunularic_Acid_Signaling LA This compound Receptor PYR/PYL/RCAR-like Receptor LA->Receptor PP2C PP2C Phosphatase Receptor->PP2C Inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 TF Transcription Factors (e.g., ABI5-like) SnRK2->TF Phosphorylates (Activates) Gene_Repression Repression of Germination-Promoting Genes TF->Gene_Repression Germination_Inhibition Seed Germination Inhibition Gene_Repression->Germination_Inhibition

Caption: Proposed signaling pathway for this compound-mediated inhibition of seed germination.

Experimental Workflow for Seed Germination Assay

The following diagram illustrates the general workflow for assessing the effect of this compound on seed germination.

Seed_Germination_Workflow Start Start Prepare_LA Prepare this compound Working Solutions Start->Prepare_LA Sterilize_Seeds Surface Sterilize Seeds (Optional) Start->Sterilize_Seeds Setup_Petri Setup Petri Dishes with Filter Paper and Solutions Prepare_LA->Setup_Petri Sow_Seeds Sow Seeds Sterilize_Seeds->Sow_Seeds Setup_Petri->Sow_Seeds Incubate Incubate under Controlled Conditions Sow_Seeds->Incubate Collect_Data Record Germination and Measure Seedling Growth Incubate->Collect_Data Analyze Analyze Data and Compare Treatments Collect_Data->Analyze End End Analyze->End

Caption: General workflow for the this compound seed germination bioassay.

Experimental Workflow for Barley α-Amylase Inhibition Assay

This diagram outlines the steps for the barley α-amylase inhibition assay.

Amylase_Inhibition_Workflow Start Start Prepare_Seeds Prepare Embryoless Barley Half-Seeds Start->Prepare_Seeds Prepare_Solutions Prepare GA3 and This compound Solutions Start->Prepare_Solutions Incubate_Seeds Incubate Half-Seeds in Treatment Solutions Prepare_Seeds->Incubate_Seeds Prepare_Solutions->Incubate_Seeds Plate_on_Starch Place Half-Seeds on Starch Agar Plates Incubate_Seeds->Plate_on_Starch Incubate_Plates Incubate Plates Plate_on_Starch->Incubate_Plates Stain Flood Plates with Iodine Solution Incubate_Plates->Stain Measure Measure Diameter of Clear Halos Stain->Measure Analyze Analyze and Compare Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for the barley α-amylase inhibition assay with this compound.

References

Troubleshooting & Optimization

addressing lunularic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lunularic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a dihydrostilbenoid, in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic compound, it is particularly susceptible to degradation under alkaline conditions and through oxidation.

Q2: What are the recommended storage conditions for a this compound stock solution?

A2: To maximize stability, stock solutions of this compound, typically prepared in a non-aqueous solvent like DMSO, should be stored at -20°C or -80°C in tightly sealed, light-protecting containers (e.g., amber vials). For aqueous solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours and protected from light.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q4: Can I autoclave my buffer solution containing this compound?

A4: No, it is not recommended to autoclave solutions containing this compound. The high temperatures will likely cause significant degradation. Buffers should be sterile-filtered before the addition of this compound from a stock solution.

Q5: How can I minimize the degradation of this compound in my cell culture medium?

A5: To minimize degradation in cell culture medium, add the this compound from a concentrated stock solution to the medium immediately before starting the experiment. Minimize the exposure of the medium containing this compound to light by wrapping the container in aluminum foil. The inherent antioxidant properties of some media components may offer some protection, but it is best to limit the incubation time as much as possible.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.1. Prepare fresh solutions: Always prepare aqueous solutions of this compound fresh for each experiment. 2. Control pH: Maintain the pH of your solution in the acidic to neutral range (pH < 7). Phenolic compounds are generally more stable at lower pH.[1][2] 3. Protect from light: Store and handle all this compound solutions in light-protected containers. 4. Use antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or EDTA to your buffer to chelate metal ions that can catalyze oxidation.
Precipitation of this compound in aqueous solution Low aqueous solubility.1. Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO.[3] 2. Dilute carefully: When diluting the stock solution into an aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of biological activity over time Chemical degradation of the compound.1. Perform a time-course experiment: Assess the stability of this compound in your experimental buffer over the duration of your experiment. 2. Analyze for degradation: Use an analytical method like HPLC to quantify the amount of intact this compound at different time points. 3. Shorten incubation times: If significant degradation is observed, try to reduce the duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol provides a general method for preparing a this compound solution with enhanced stability for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, light-protecting microcentrifuge tubes

  • Experimental buffer (e.g., phosphate-buffered saline, pH 6.5), de-gassed and purged with nitrogen if possible

  • Ascorbic acid (optional antioxidant)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare Stock Solution:

    • In a sterile, light-protecting tube, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the this compound stock solution immediately before use.

    • If using an antioxidant, dissolve ascorbic acid in the experimental buffer to a final concentration of 50-100 µM.

    • Sterile-filter the buffer (with or without antioxidant) using a 0.22 µm syringe filter.

    • Add the required volume of the this compound stock solution to the filtered buffer to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).

    • Mix thoroughly by gentle inversion.

    • Keep the working solution on ice and protected from light until use.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The degradation can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution (e.g., 100 µg/mL in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • pH meter

  • Incubator or water bath

  • Photostability chamber or a light source with controlled UV and visible light output

Procedure:

  • Sample Preparation:

    • Prepare a bulk solution of this compound at a known concentration (e.g., 100 µg/mL) in a solvent that is compatible with all stress conditions (e.g., a mixture of water and a small amount of organic solvent).

    • Aliquot the solution for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a this compound aliquot. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a this compound aliquot. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a this compound aliquot. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep an aliquot of the this compound solution at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose an aliquot of the this compound solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Control Sample: Keep an aliquot of the this compound solution at 4°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC. Monitor the peak area of the intact this compound and the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition relative to the control sample at time 0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting stock Prepare 10 mM Stock in DMSO working Prepare Fresh Working Solution in Buffer stock->working Dilute exp Perform Experiment (e.g., cell treatment) working->exp analysis Analyze Results exp->analysis check Inconsistent Results? analysis->check check->stock Yes, review preparation

Caption: Experimental workflow for using this compound.

degradation_pathway cluster_stress Stress Factors cluster_products Potential Degradation Products LA This compound oxidized Oxidized Products (e.g., Quinones) LA->oxidized decarboxylated Decarboxylated Product LA->decarboxylated other Other Degradants LA->other light Light light->LA heat Heat heat->LA ph High pH ph->LA oxidants Oxidants oxidants->LA

Caption: Potential degradation pathways of this compound.

References

common problems and solutions in lunularic acid bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lunularic acid bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a dihydrostilbene natural product found in liverworts and some higher plants. It is recognized as an endogenous growth inhibitor in lower plants, functioning as an evolutionary precursor to abscisic acid (ABA).[1] Its primary reported biological activities include plant growth inhibition, potent anti-hyaluronidase activity, as well as antioxidant and anti-inflammatory effects.[2]

Q2: What is the best way to dissolve this compound for use in aqueous bioassays?

This compound can be challenging to dissolve directly in aqueous media. The recommended method is to first prepare a stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). This stock solution can then be diluted serially in DMSO to create a gradient of concentrations. Finally, small volumes of these DMSO dilutions can be added to your aqueous cell culture medium or buffer to achieve the desired final concentrations. This method helps to prevent precipitation of the compound.[2]

Q3: At what temperatures and for how long can I store this compound solutions?

For optimal stability, it is recommended to store this compound as a powder at -20°C for up to two years. Once dissolved in DMSO, the stock solution is stable for up to two weeks at 4°C or for up to six months at -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into smaller volumes for single-use applications.

Q4: What are some of the key bioassays used to assess the activity of this compound?

The bioactivity of this compound can be evaluated through a variety of assays, including:

  • Plant Growth Inhibition Assays: Such as the cress seed germination and lettuce hypocotyl elongation assays, which are classic methods to assess ABA-like activity.

  • Enzyme Inhibition Assays: The hyaluronidase inhibition assay is a key test due to this compound's potent inhibitory effect on this enzyme.

  • Anti-inflammatory Assays: Commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Antioxidant Assays: Assays like DPPH, ABTS, and FRAP are used to determine its radical scavenging and reducing capabilities.

  • Cytotoxicity Assays: To determine the cytotoxic effects of this compound on various cell lines, MTT or neutral red uptake assays are commonly employed.

Troubleshooting Guides

Problem 1: this compound precipitates out of solution during the experiment.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous assay medium, or the percentage of DMSO in the final solution is too high, causing cellular stress or insolubility.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain cell health and compound solubility.

    • Serial Dilution: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in DMSO before making the final dilution into your aqueous assay buffer or medium. This gradual dilution can prevent shocking the compound out of solution.[2]

    • Warm the Medium: Gently warm the assay medium to 37°C before adding the this compound solution.

    • Vortexing: Vortex the solution gently immediately after adding the this compound to ensure it is evenly dispersed.

Problem 2: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause: Variability in cell seeding density, cell health, or passage number can lead to inconsistent results. Additionally, interference of this compound with assay components can be a factor.

  • Solution:

    • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.

    • Accurate Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well.

    • Include Proper Controls: Always include vehicle controls (medium with the same concentration of DMSO used for the test compound), positive controls (a known inhibitor/activator), and negative controls (untreated cells).

    • Check for Assay Interference: Stilbenoids can sometimes interfere with colorimetric or fluorometric assays. To check for this, run a control with this compound in cell-free assay medium to see if it affects the absorbance or fluorescence of the detection reagent.

Problem 3: No significant activity observed in the bioassay.
  • Possible Cause: The concentration range of this compound may be too low, the compound may have degraded, or the chosen assay may not be sensitive enough.

  • Solution:

    • Expand Concentration Range: Test a wider range of concentrations, including higher concentrations, to determine the effective dose.

    • Verify Compound Integrity: Use freshly prepared solutions of this compound. If the stock solution is old, consider purchasing a new batch. Ensure proper storage conditions have been maintained.

    • Assay Sensitivity: Confirm that your assay is sensitive enough to detect the expected effect. This can be done by using a potent, known positive control for the assay.

    • Incubation Time: The incubation time may not be optimal for observing the effect. Consider performing a time-course experiment to determine the best time point for measurement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in various bioassays.

Table 1: Enzyme Inhibition and Antimicrobial Activity of this compound

BioassayTarget Organism/EnzymeActivity MetricValue
Hyaluronidase InhibitionHyaluronidaseIC₅₀0.13 nM
Antibacterial ActivityEnterobacter cloacaeMIC128 µg/mL
Antibacterial ActivityStaphylococcus aureusMIC512 µg/mL
Antibacterial ActivityKlebsiella pneumoniaeMIC512 µg/mL
Antibacterial ActivityProteus vulgarisMIC512 µg/mL

Table 2: Plant Growth Inhibition by this compound

BioassayPlant SpeciesConcentrationObserved Effect
Seed Germination InhibitionLepidium sativum (Cress)1 mMInhibition of germination and growth
Seed Germination InhibitionLactuca sativa (Lettuce)1 mMInhibition of germination and growth
α-Amylase InductionHordeum vulgare (Barley)120 µMInhibition of GA₃-induced α-amylase
Callus Growth InhibitionLunularia cruciata40-120 µMInhibition of callus growth

Experimental Protocols

Hyaluronidase Inhibition Assay

This protocol is adapted from a standard spectrophotometric method for determining hyaluronidase activity.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid sodium salt

  • This compound

  • Phosphate buffer (pH 7.0)

  • Acid albumin solution (Bovine Serum Albumin in sodium acetate buffer)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO and serial dilutions as required.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of hyaluronidase solution, and 25 µL of your this compound dilution (or vehicle control).

  • Incubate the plate at 37°C for 20 minutes.

  • To initiate the enzymatic reaction, add 50 µL of hyaluronic acid solution to each well.

  • Incubate the plate at 37°C for another 20 minutes.

  • Stop the reaction by adding 100 µL of acid albumin solution to each well.

  • Allow the plate to stand at room temperature for 10 minutes.

  • Measure the absorbance (turbidity) at 600 nm. The percentage of inhibition is calculated relative to the control.

Cress Seed Germination Inhibition Assay

This bioassay assesses the ABA-like activity of this compound by measuring its effect on seed germination.

Materials:

  • Cress seeds (Lepidium sativum)

  • Petri dishes

  • Filter paper

  • This compound

  • Distilled water

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions in distilled water to achieve the final desired concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM). Ensure the final DMSO concentration is the same in all solutions, including a vehicle control containing only DMSO and water.

  • Place two layers of filter paper in each petri dish.

  • Evenly space 20-30 cress seeds on the filter paper in each dish.

  • Add 5 mL of the respective this compound solution or control solution to each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in the dark at 25°C for 72 hours.

  • After incubation, count the number of germinated seeds (radicle emergence) in each dish.

  • Calculate the germination percentage for each concentration and compare it to the control.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in DMEM.

  • Remove the old medium and treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • After incubation, collect 50 µL of the cell supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent to each well containing the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The amount of NO produced is proportional to the absorbance, and the percentage of inhibition can be calculated relative to the LPS-only treated cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO prep_serial Serial Dilutions in DMSO/Medium prep_stock->prep_serial assay_treatment Treat Cells/Enzyme with this compound prep_serial->assay_treatment assay_incubation Incubation assay_treatment->assay_incubation assay_measurement Measure Endpoint (e.g., Absorbance) assay_incubation->assay_measurement analysis_calc Calculate % Inhibition or IC50 assay_measurement->analysis_calc analysis_report Report Results analysis_calc->analysis_report

Caption: General experimental workflow for this compound bioassays.

aba_signaling_pathway ABA This compound / ABA PYR_RCAR PYR/PYL/RCAR Receptors ABA->PYR_RCAR Binds to PP2C PP2C Phosphatases (Active) PYR_RCAR->PP2C Inhibits SnRK2 SnRK2 Kinases (Inactive) PP2C->SnRK2 Inhibits Downstream Downstream Responses (e.g., Gene Expression, Stomatal Closure) SnRK2_active SnRK2 Kinases (Active) SnRK2_active->Downstream

Caption: Proposed ABA-like signaling pathway for this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits (Bound) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression (e.g., NO) Nucleus->Inflammation Activates Lunularic_Acid This compound (Potential Inhibition) Lunularic_Acid->IKK Lunularic_Acid->NFkB

Caption: Potential inhibition points of this compound in the NF-κB pathway.

References

Technical Support Center: In Vitro Degradation of Lunularic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro degradation of lunularic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a dihydrostilbenoid natural product found in liverworts and some flowering plants. As a biologically active molecule, understanding its stability is crucial for accurate quantification in biological matrices, for the development of formulations if it is being investigated as a therapeutic agent, and for interpreting its physiological roles. Degradation can lead to a loss of activity and the formation of potentially interfering compounds.

Q2: What are the known metabolic pathways of this compound in vivo that might be relevant to in vitro studies?

In vivo, this compound is known to undergo two primary metabolic transformations that can also be relevant in certain in vitro enzymatic assays:

  • Decarboxylation: An enzyme known as this compound decarboxylase can convert this compound into lunularin.

  • Glycosylation: this compound can be conjugated with glucose to form this compound-4'-O-glucoside. This is a reversible process that modulates the homeostasis of this compound in plants.[1]

Q3: What are the likely degradation pathways of this compound under forced degradation conditions?

While specific forced degradation studies on this compound are not extensively published, based on its chemical structure (a dihydrostilbenoid carboxylic acid) and the degradation pathways of similar phenolic compounds, the following reactions are plausible under in vitro stress conditions:

  • Hydrolysis (Acidic/Basic): The carboxylic acid group is generally stable to hydrolysis. However, extreme pH conditions could potentially promote other reactions like decarboxylation.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which could lead to the formation of quinone-type structures or ring-opening products.

  • Photodegradation: Exposure to UV light may induce isomerization, cyclization, or oxidative degradation, similar to what is observed with other stilbenoids like resveratrol.

  • Thermal Degradation: High temperatures can accelerate oxidation and potentially lead to decarboxylation.

Q4: What are some common challenges encountered when analyzing this compound and its degradation products?

Researchers may face several challenges, including:

  • Co-elution of degradation products with the parent compound or other matrix components in HPLC.

  • Poor ionization or fragmentation of certain degradation products in mass spectrometry.

  • Low abundance of some degradation products, making their detection and characterization difficult.

  • Instability of the degradation products themselves.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, increase the light intensity or exposure time.
This compound is highly stable under the tested conditions. This is a valid experimental outcome. Ensure your analytical method is sensitive enough to detect small percentage changes. Consider using more aggressive, yet realistic, stress conditions.
Analytical method is not stability-indicating. The degradation products may be co-eluting with the parent peak. Re-evaluate and optimize your chromatographic method (see Issue 2).
Issue 2: Poor separation of this compound from its degradation products in HPLC.
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition. Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Modifying the pH of the aqueous phase can significantly alter the retention of acidic and phenolic compounds.
Incorrect column selection. Use a high-resolution column (e.g., with smaller particle size). Consider a different stationary phase chemistry (e.g., C18, phenyl-hexyl) that may offer different selectivity for the parent compound and its degradation products.
Suboptimal gradient elution. If using a gradient, adjust the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient can increase resolution.
Temperature fluctuations. Use a column oven to maintain a constant temperature, which will ensure reproducible retention times.
Issue 3: Difficulty in identifying degradation products by Mass Spectrometry (MS).
Possible Cause Troubleshooting Step
Poor ionization of degradation products. Switch between positive and negative ionization modes. Optimize MS source parameters such as capillary voltage and gas flow. Consider using a different ionization technique if available (e.g., APCI instead of ESI).
Low abundance of degradation products. Concentrate the sample before analysis. Use a more sensitive mass spectrometer if available.
Complex fragmentation patterns. Perform MS/MS (tandem mass spectrometry) experiments to obtain fragmentation patterns of the parent ion, which can help in elucidating the structure of the degradation product.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for subjecting this compound to forced degradation to generate its potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store protected from light at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the initial solvent to the original concentration.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a general framework for developing an HPLC-MS method to separate and identify this compound and its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly over 20-30 minutes to elute more hydrophobic compounds.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at multiple wavelengths, including the λmax of this compound (around 280-310 nm).

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize capillary voltage, gas temperatures, and flow rates for optimal signal of this compound.

    • Data Acquisition: Perform full scan MS and data-dependent MS/MS to obtain fragmentation data for peak identification.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound

Stress Condition% this compound RemainingNumber of Degradation Products DetectedMajor Degradation Product (m/z)
Control1000-
1 M HCl, 60°C, 24h85.22214
1 M NaOH, 60°C, 24h90.51240
3% H₂O₂, RT, 24h78.93272, 274
80°C, 48h (solid)95.11214
Photolytic82.44256, 272

Note: The m/z values are hypothetical and would need to be determined experimentally.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC-DAD Separation acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms MS and MS/MS Analysis hplc->ms identification Degradation Product Identification ms->identification signaling_pathway cluster_pathway Putative Degradation Pathways of this compound lunularic_acid This compound decarboxylated Decarboxylation Product (e.g., Lunularin) lunularic_acid->decarboxylated Thermal/Enzymatic hydroxylated Hydroxylated Products lunularic_acid->hydroxylated Oxidative cyclized Cyclized Product lunularic_acid->cyclized Photolytic quinone Quinone-type Product hydroxylated->quinone Oxidative

References

minimizing interference in the analysis of lunularic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the analysis of lunularic acid, with a focus on minimizing analytical interference.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound.

Issue: Poor Peak Shape, Low Sensitivity, or Inconsistent Results in LC-MS Analysis

Such issues are often symptomatic of "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement[1][2][3][4]. This can significantly compromise the accuracy, reproducibility, and sensitivity of quantitative analysis[2].

Troubleshooting Workflow

If you are experiencing inconsistent results, follow this workflow to diagnose and resolve the problem.

G cluster_0 start Start: Poor Peak Shape, Low Sensitivity, or Inconsistent Results check_ms 1. Review MS Parameters - Optimize ion source settings - Fine-tune collision energy start->check_ms post_spike 2. Perform Post-Extraction Spike Experiment to Quantify Matrix Effect check_ms->post_spike interpret 3. Interpret Results (See Table 1) post_spike->interpret is_me Is a significant matrix effect present (|ME% - 100| > 15%)? interpret->is_me no_me No Significant Matrix Effect. Investigate other causes: - Analyte degradation - Instrument malfunction - Contamination is_me->no_me No mitigate 4. Implement Mitigation Strategy (See Figure 2 & Table 2) is_me->mitigate Yes re_evaluate 5. Re-evaluate Performance mitigate->re_evaluate end End: Consistent and Reliable Results re_evaluate->end

Figure 1: A step-by-step workflow for troubleshooting common issues in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects occur when molecules co-extracted with this compound from its sample matrix (e.g., plant tissue) alter the efficiency of its ionization in the mass spectrometer's source[2][4]. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification[3][4]. Ion suppression is the more commonly observed phenomenon[3].

Q2: How can I definitively determine if my analysis is affected by matrix effects?

A2: The post-extraction spike experiment is a common and effective method to quantitatively assess matrix effects[1][2][5]. This involves comparing the analyte's signal in a clean solvent to its signal in an extracted blank matrix that has been spiked with the analyte after extraction.

Experimental Protocol: Post-Extraction Spike
  • Prepare Three Sample Sets:

    • Set A: A standard solution of this compound in a clean solvent (e.g., the initial mobile phase).

    • Set B: A blank matrix sample (from a source known to not contain this compound) that has undergone the full extraction procedure.

    • Set C: The extracted blank matrix from Set B, spiked with this compound to the same final concentration as Set A[1].

  • Analysis: Analyze all three sets using your established LC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100[1]

Data Presentation: Interpretation of Post-Extraction Spike Results

The calculated ME% value allows you to quantify the extent of ion suppression or enhancement.

ME (%)InterpretationRecommended Action
~100%No significant matrix effect.Proceed with analysis.
< 100%Ion suppression is occurring.Implement mitigation strategies.
> 100%Ion enhancement is occurring.Implement mitigation strategies.
Table 1: Interpretation of results from a post-extraction spike experiment to determine the presence and extent of matrix effects[1].

Q3: What are the most effective ways to minimize matrix effects?

A3: Mitigation strategies can be grouped into three main categories: improving sample preparation, optimizing chromatography, and using advanced calibration techniques[1][2].

G cluster_0 center Strategies to Mitigate Matrix Effects prep 1. Sample Preparation center->prep chrom 2. Chromatography center->chrom calib 3. Calibration center->calib spe Solid Phase Extraction (SPE) prep->spe lle Liquid-Liquid Extraction (LLE) prep->lle dilute Sample Dilution prep->dilute gradient Optimize Gradient Elution chrom->gradient column Change Column Chemistry chrom->column sil_is Stable Isotope Labeled Internal Standard (Gold Standard) calib->sil_is matrix_match Matrix-Matched Calibration calib->matrix_match std_add Standard Addition calib->std_add

Figure 2: Overview of primary strategies for mitigating matrix effects in LC-MS analysis.

Data Presentation: Summary of Mitigation Strategies
Strategy CategoryMethodDescription
Sample Preparation Solid Phase Extraction (SPE)Uses a solid sorbent to selectively retain this compound while washing away interfering matrix components[1].
Liquid-Liquid Extraction (LLE)Partitions this compound into a solvent immiscible with the sample extract, leaving interferences behind.
Sample DilutionReduces the concentration of both the analyte and interfering compounds. Only feasible if the method has very high sensitivity[2][5].
Chromatography Optimize Gradient/Mobile PhaseAdjusting the mobile phase or gradient can chromatographically separate this compound from co-eluting interferences[2].
Calibration Stable Isotope Labeled Internal Standard (SIL-IS)A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes and experiences the same matrix effects, allowing for accurate correction. This is considered the gold standard[1].
Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix similar to the samples to ensure the standards and samples experience the same matrix effect[1].
Standard AdditionThe sample extract is spiked with known concentrations of the analyte. This is effective but time-consuming as a separate calibration curve is needed for each sample[5].
Table 2: A summary of common and effective methods to reduce or compensate for matrix effects.

Q4: Can you provide a basic protocol for sample cleanup using Solid Phase Extraction (SPE)?

A4: Yes. A general protocol for reversed-phase SPE, which is suitable for a moderately polar compound like this compound, is provided below. This protocol should be optimized for your specific matrix and application.

Experimental Protocol: General Reversed-Phase SPE Cleanup

This workflow is designed to remove polar interferences from the sample extract before LC-MS analysis.

G cluster_0 step1 1. Condition Cartridge (e.g., with Methanol, then Water) step2 2. Load Sample Extract step1->step2 step3 3. Wash Cartridge (with a weak solvent like water to remove polar interferences) step2->step3 step4 4. Elute this compound (with a stronger solvent like Methanol or Acetonitrile) step3->step4 step5 5. Evaporate & Reconstitute (Evaporate eluent and reconstitute in initial mobile phase) step4->step5

Figure 3: A typical workflow for Solid Phase Extraction (SPE) to purify this compound.

  • SPE Cartridge Conditioning: Activate and equilibrate a reversed-phase SPE cartridge (e.g., C18) by passing a solvent like methanol, followed by water[1].

  • Sample Loading: Load the plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of an organic solvent) to elute and discard highly polar interferences[1].

  • Elution: Elute the retained this compound from the cartridge using a stronger organic solvent, such as methanol or acetonitrile[1].

  • Evaporation and Reconstitution: Evaporate the collected eluent to dryness, often under a gentle stream of nitrogen. Reconstitute the dried residue in the mobile phase used for the LC-MS analysis[1].

References

Technical Support Center: Enhancing Lunularic Acid Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lunularic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dihydrostilbenoid, a type of phenolic compound, naturally found in liverworts and the roots of Hydrangea macrophylla.[1] It is recognized for its biological activities, including its role as an endogenous growth inhibitor in lower plants and its antioxidant and anti-inflammatory properties.[2] Like many phenolic compounds, this compound has low aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.

Q2: What are the recommended solvents for dissolving this compound?

A2: Common solvents for dissolving this compound include dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] For cell culture experiments, it is crucial to use a high-purity, anhydrous grade of DMSO to ensure optimal solubility and minimize cytotoxicity.[2] While this compound has very low solubility in water, aqueous buffers can be used for final dilutions from a concentrated stock solution.

Q3: How can I prepare a stock solution of this compound?

A3: A high-concentration stock solution of this compound can be prepared in DMSO. A solubility of up to 100 mg/mL in DMSO has been reported, which may require sonication to fully dissolve.[3][4] It is recommended to prepare a fresh stock solution for each experiment or store it at -20°C for short-term use (up to a few weeks) or -80°C for longer-term storage (up to 6 months).[5] Always use a freshly opened bottle of anhydrous DMSO to avoid moisture absorption, which can decrease the solubility of the compound.[2]

Q4: My this compound precipitates when I add it to my aqueous experimental buffer. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Two-step dilution: First, create a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your final aqueous buffer. It is often beneficial to perform a serial dilution to gradually decrease the solvent concentration.

  • Pre-warming: Pre-warming both the stock solution and the aqueous buffer to 37°C before mixing can help prevent precipitation.[2]

  • Vortexing/Sonication: Gentle vortexing or brief sonication after dilution can help redissolve any precipitate that may have formed.[2]

  • Co-solvents: For in vivo studies, a co-solvent system can be employed. A common formulation involves dissolving this compound in DMSO, then mixing with PEG300 and Tween 80 before adding the final aqueous component (e.g., saline or PBS).[2]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the choice of solvent and the temperature. Below is a summary of available quantitative data and general solubility characteristics for this compound and related stilbenoid compounds.

CompoundSolventTemperature (°C)SolubilityCitation(s)
This compound DMSORoom Temperature100 mg/mL (387.19 mM)[3][4]
Resveratrol (a related stilbenoid) Water250.03 g/L[6]
Ethanol2550 g/L[6]
DMSONot Specified>50 g/L[6]
trans-Stilbene Water25Very Low[7]
Hexane25Soluble[7]
Toluene25Soluble[7]
Chloroform25Soluble[7]

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in various experimental dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Working Solution for In Vitro Cell Culture Experiments

Objective: To dilute the concentrated this compound stock solution into a cell culture medium for treating cells.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.[2]

  • Perform a serial dilution of the stock solution in the cell culture medium to reach the final desired concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you can first dilute 1:10 in the medium (to get 10 mM), then another 1:10 (to get 1 mM), and finally 1:10 again (to get 100 µM). This gradual dilution helps prevent precipitation.

  • Gently vortex the working solution between each dilution step.

  • Add the final working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 3: Formulation for In Vivo Animal Studies

Objective: To prepare a clear, injectable solution of this compound for animal administration.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

  • In a separate sterile tube, combine the following in the specified ratio to prepare the final formulation (example for a 1 mL final volume):

    • 50 µL of the this compound/DMSO stock solution

    • 300 µL of PEG300

  • Mix well until the solution is clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add 600 µL of sterile saline or PBS and mix thoroughly.[2]

  • The final solution should be a clear, homogenous mixture ready for administration. The final concentration of the drug and the dosing volume will depend on the experimental design.

Potential Signaling Pathways

While the direct molecular targets of this compound are still under investigation, its known anti-inflammatory properties suggest potential interactions with key inflammatory signaling pathways. Based on studies of structurally similar compounds, the NF-κB and MAPK signaling pathways are plausible targets.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates This compound This compound This compound->MAPK Potential Inhibition

References

Technical Support Center: Refining Purification Protocols for Lunularic Acid Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of lunularic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this bioactive dihydrostilbenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for isolating this compound?

A1: this compound is predominantly found in liverworts, particularly species such as Lunularia cruciata and Marchantia polymorpha.[1][2] It has also been identified in the roots of Hydrangea macrophylla.[3]

Q2: What are the main challenges encountered during the purification of this compound?

A2: As a phenolic compound, this compound can be susceptible to oxidation. Its acidic nature may also lead to tailing during chromatographic separation. Co-extraction of other phenolic compounds and pigments from the plant matrix often necessitates multiple purification steps to achieve high purity.

Q3: Which solvents are recommended for the initial extraction of this compound from plant material?

A3: Polar solvents are effective for extracting this compound. Methanol, ethanol, or aqueous mixtures of these alcohols are commonly used for the initial extraction from ground plant material.[4]

Q4: How can I assess the purity of my this compound isolate?

A4: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary method for quantitative purity assessment. Purity is typically calculated based on the peak area percentage. For structural confirmation and to rule out the presence of co-eluting impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q5: What are the known biological activities of this compound?

A5: this compound is recognized as an endogenous growth inhibitor in liverworts. It has also demonstrated antioxidant and anti-inflammatory properties, making it a compound of interest for further pharmacological investigation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low extraction yield of crude this compound. - Inefficient cell lysis.- Insufficient solvent polarity.- Inadequate extraction time or temperature.- Ensure the plant material is finely ground to maximize surface area.- Use a more polar solvent system (e.g., 80% methanol in water).- Increase extraction time and/or employ methods like sonication or reflux extraction.
Poor separation during column chromatography (peak tailing). - Strong interaction of the acidic phenolic group with the silica gel stationary phase.- Add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which reduces tailing.
Green/brown color in the purified fraction. - Co-elution of chlorophyll and other plant pigments.- Perform a liquid-liquid partitioning step with a non-polar solvent like hexane after the initial extraction to remove pigments.- If pigments persist, consider using a different stationary phase for chromatography, such as Sephadex LH-20, which is effective for separating phenolic compounds from pigments.
Degradation of the sample during purification. - Oxidation of the phenolic groups.- Work with degassed solvents.- Minimize exposure of the sample to light and air.- Consider adding an antioxidant like ascorbic acid in trace amounts during the extraction process.
Difficulty in removing the acidic modifier from the final product. - Use of non-volatile acids in the mobile phase.- Opt for volatile acids like formic acid or acetic acid in your mobile phase, as they can be easily removed under vacuum.- If a non-volatile acid was used, re-dissolve the sample in an appropriate solvent and perform a liquid-liquid extraction against a neutral pH aqueous solution to remove the acid.

Experimental Protocols

Below are detailed methodologies for the key stages of this compound purification.

Protocol 1: Extraction and Preliminary Purification
  • Drying and Grinding: Air-dry fresh liverworts (e.g., Marchantia polymorpha) in the dark at room temperature. Once brittle, grind the material into a fine powder using a blender or a mill.

  • Solvent Extraction: Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Filter the extract through cheesecloth and then filter paper. Repeat the extraction process two more times with fresh solvent.

  • Solvent Partitioning: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude aqueous residue. Partition the aqueous residue with an equal volume of n-hexane to remove non-polar compounds and pigments. Discard the n-hexane layer. Subsequently, partition the aqueous layer with ethyl acetate. The this compound will preferentially move into the ethyl acetate phase. Collect the ethyl acetate fraction and dry it over anhydrous sodium sulfate.

  • Crude Extract Preparation: Evaporate the ethyl acetate to dryness under reduced pressure to obtain the crude this compound-rich extract.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system like n-hexane:ethyl acetate (e.g., 95:5) and gradually increase the proportion of ethyl acetate. To improve peak shape and reduce tailing, add 0.5% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualize under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Column and Mobile Phase: Use a C18 reverse-phase preparative column. The mobile phase can be a gradient of acetonitrile in water, with 0.1% formic acid added to both solvents to ensure good peak shape.

  • Sample Preparation: Dissolve the partially purified this compound from the flash chromatography step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution: Develop a gradient method starting with a lower concentration of acetonitrile (e.g., 30%) and increasing to a higher concentration (e.g., 90%) over a suitable time frame to achieve separation from remaining impurities.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.

  • Final Product Preparation: Evaporate the acetonitrile from the collected fraction and then lyophilize the remaining aqueous solution to obtain pure this compound.

Quantitative Data Summary

The following table provides representative data for the purification of this compound from Marchantia polymorpha. Please note that actual yields and purity may vary depending on the starting material and experimental conditions.

Purification Step Starting Material (g) Product Weight (mg) Yield (%) Purity (%) Analytical Method
Crude Methanolic Extract 100050,0005.0~5Gravimetric
Ethyl Acetate Fraction 50,000 (from crude)5,00010.0 (from crude)~20HPLC-UV
Flash Chromatography Pool 5,000 (from EtOAc)50010.0 (from EtOAc)~85HPLC-UV
Preparative HPLC 500 (from Flash)40080.0 (from Flash)>98HPLC-UV, NMR

Visualizations

Experimental Workflow

experimental_workflow start Dried & Ground Marchantia polymorpha extraction Solvent Extraction (80% Methanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) extraction->partitioning crude_extract Crude Ethyl Acetate Extract partitioning->crude_extract flash_chrom Flash Chromatography (Silica Gel, Hexane/EtOAc + 0.5% Acetic Acid) crude_extract->flash_chrom prep_hplc Preparative HPLC (C18, ACN/H2O + 0.1% Formic Acid) flash_chrom->prep_hplc pure_la Pure this compound (>98%) prep_hplc->pure_la nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA This compound Keap1 Keap1 LA->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates LA This compound LA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFκB->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

References

Technical Support Center: Analysis of Endogenous Lunularic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with low concentrations of endogenous lunularic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, quantification, and analysis of this compound.

Question: Why am I observing low or no this compound signal in my samples?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Tissue Homogenization: Ensure complete and rapid homogenization of plant tissue in liquid nitrogen to prevent enzymatic degradation. 2. Solvent Selection: Use a polar solvent system appropriate for organic acids. A common starting point is 80% methanol in water with 1% acetic acid to improve extraction efficiency and stability. 3. Extraction Time and Temperature: Optimize extraction time (e.g., overnight at 4°C with gentle agitation) to ensure complete recovery.
Degradation of this compound 1. pH Control: this compound, like many organic acids, can be unstable. Maintain an acidic pH (e.g., by adding 1% acetic acid to the extraction solvent) throughout the extraction and storage process to minimize degradation. 2. Temperature: Perform all extraction steps at low temperatures (4°C) and store extracts at -80°C to prevent thermal degradation. Avoid repeated freeze-thaw cycles. 3. Light Exposure: Protect samples from light, as some related phenolic compounds are light-sensitive.
Poor Recovery from Sample Cleanup 1. Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the sorbent type (e.g., C18) and elution solvents are optimized for this compound. Incomplete elution can lead to significant loss of the analyte. 2. Elution Volume: Use an adequate volume of the elution solvent to ensure complete recovery from the SPE cartridge.
Low Instrument Sensitivity 1. Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for the specific m/z of this compound. 2. Ionization Mode: this compound is expected to ionize best in negative electrospray ionization (ESI-) mode due to its carboxylic acid group. Confirm that the instrument is operating in the correct mode.

Question: I am seeing high background noise or interfering peaks in my chromatogram. How can I resolve this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects 1. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. 2. Improved Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects. 4. Internal Standard: Use a stable isotope-labeled internal standard if available to correct for matrix-induced signal suppression or enhancement.
Contamination 1. Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants. 2. System Cleaning: Thoroughly clean the LC system, including the injector and column, to remove any residual contaminants from previous analyses.
Poor Chromatographic Resolution 1. Column Selection: Use a column with appropriate chemistry for separating organic acids, such as a C18 or a mixed-mode column. 2. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent content, pH, and buffer concentration) to improve the separation of this compound from interfering peaks. A gradient elution is often necessary for complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with at low endogenous concentrations?

This compound is a dihydrostilbenoid that acts as a growth inhibitor in liverworts, functionally analogous to abscisic acid in higher plants.[1][2][3] Its low endogenous concentrations in plant tissues present analytical challenges related to detection, quantification, and potential degradation during sample preparation.

Q2: What is the general biosynthetic pathway of this compound?

This compound is synthesized from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumarate: coenzyme A ligase (4CL), stilbenecarboxylate synthase (STCS), and polyketide reductase (PKR).

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Lunularic_acid Lunularic_acid p_Coumaroyl_CoA->Lunularic_acid STCS, PKR

Caption: Biosynthesis of this compound.

Q3: What is the proposed signaling pathway for this compound?

The detailed molecular signaling pathway of this compound is not yet fully elucidated. However, as a growth inhibitor, its action is thought to be analogous to that of abscisic acid (ABA). It is hypothesized that this compound binds to a receptor, triggering a downstream signaling cascade that ultimately leads to changes in gene expression, resulting in growth inhibition and dormancy. Recent research also suggests a role for this compound in UV-B protection, where its levels are regulated by conjugation to glucose.[4][5]

Proposed this compound Signaling Pathway cluster_stress Stress (e.g., UV-B) Stress Stress Lunularic_Acid This compound Stress->Lunularic_Acid Induces Synthesis Receptor Putative Receptor Lunularic_Acid->Receptor Binds Glucosylation Glucosylation (Inactivation/Storage) Lunularic_Acid->Glucosylation Regulated by Signaling_Cascade Downstream Signaling (e.g., Kinases, Phosphatases) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Regulates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Modulates Physiological_Response Physiological Response (Growth Inhibition, Dormancy, UV-B Protection) Gene_Expression->Physiological_Response

Caption: Proposed this compound Signaling.

Q4: How can I store my plant extracts to ensure the stability of this compound?

For optimal stability, plant extracts containing this compound should be stored under the following conditions:

  • Temperature: -80°C for long-term storage.

  • pH: The extract should be kept acidic (pH < 6) to minimize degradation.

  • Light: Store in amber vials or in the dark to prevent photodegradation.

  • Freeze-Thaw Cycles: Aliquot extracts into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: Are there commercially available standards for this compound?

Experimental Protocols

Protocol 1: Extraction of Endogenous this compound from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant species and tissues.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction solvent: 80% methanol (LC-MS grade), 20% water (LC-MS grade), 1% acetic acid (v/v)

  • Centrifuge tubes (e.g., 2 mL or 15 mL)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Solvents for SPE: Methanol (LC-MS grade), Water (LC-MS grade), Acetic acid

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: a. Transfer approximately 100 mg of the powdered tissue to a pre-weighed centrifuge tube. b. Add 1 mL of ice-cold extraction solvent. c. Vortex vigorously for 1 minute. d. Incubate on a shaker at 4°C for at least 4 hours (or overnight).

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For a second extraction, add another 1 mL of extraction solvent to the pellet, repeat steps 3c-4, and pool the supernatants.

  • Sample Cleanup (SPE): a. Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water with 1% acetic acid. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 2 mL of water with 1% acetic acid to remove polar impurities. d. Elute the this compound with 2 mL of 80% methanol with 1% acetic acid.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

This compound Extraction Workflow Start Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction (80% MeOH, 1% Acetic Acid, 4°C) Homogenization->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant SPE_Cleanup Solid-Phase Extraction (C18) Collect_Supernatant->SPE_Cleanup Evaporation Solvent Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: this compound Extraction Workflow.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This is a representative method based on typical analyses of plant hormones and organic acids. Instrument parameters will require optimization.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z). These will need to be determined by infusing a standard. The expected precursor ion for [M-H]⁻ is approximately 257.1.

Quantification:

  • Prepare a calibration curve using a this compound standard of known concentration (if available) or a related, commercially available stilbenoid for semi-quantitative analysis.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Quantitative Data Summary

The following table provides representative data that might be expected when developing a UPLC-MS/MS method for this compound, based on similar analyses of other plant organic acids.

Parameter Expected Range Notes
Limit of Detection (LOD) 0.1 - 1.0 ng/mLHighly dependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linear Dynamic Range 0.5 - 1000 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Recovery 70 - 120%The efficiency of the extraction and cleanup process. Should be assessed by spiking a known amount of standard into a blank matrix.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.

References

Technical Support Center: Ensuring Reproducibility in Lunularic Acid Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving lunularic acid. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are intended to promote reproducibility and ensure the generation of reliable and consistent data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during this compound treatment studies.

Q1: My this compound solution appears discolored (e.g., yellow or brown). Is it still usable?

A1: Discoloration often indicates oxidation and degradation of the phenolic structure of this compound, which can alter its biological activity. It is recommended to prepare fresh solutions for each experiment. To minimize oxidation, store this compound as a dry powder in a cool, dark, and dry place. Prepare stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C, protected from light.

Q2: I'm observing high variability between my experimental replicates. What are the potential sources of this irreproducibility?

A2: High variability in natural product studies can stem from several factors:

  • Compound Stability: this compound, like many phenolic compounds, can be unstable in solution, especially in aqueous cell culture media. Degradation can lead to inconsistent effective concentrations.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the experimental endpoint.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency at the time of treatment can significantly impact results.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant concentration differences.

  • Assay-Specific Variability: The choice of assay and its inherent variability can contribute to inconsistent results.

Q3: What is the optimal solvent for dissolving this compound for in vitro studies?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound to create a high-concentration stock solution.[1] For cell-based assays, it is crucial to dilute the stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How long is a this compound stock solution in DMSO stable?

Q5: Are there any known cellular targets or signaling pathways affected by this compound?

A5: The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known anti-inflammatory and antioxidant properties of other phenolic compounds and stilbenoids, it is plausible that this compound may influence pathways such as the NF-κB and MAPK signaling cascades, which are key regulators of inflammation and cellular stress responses. Further research is needed to confirm these potential interactions.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues that may arise during your experiments.

Troubleshooting Guide 1: Inconsistent Cytotoxicity/Viability Assay Results
Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Variation in cell passage number. 3. Degradation of this compound in stock or working solutions.1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. 2. Use cells within a defined passage number range. 3. Prepare fresh working solutions for each experiment from a recently prepared stock solution.
No dose-dependent effect observed. 1. This compound concentration range is too high or too low. 2. The compound has precipitated out of solution. 3. The incubation time is too short to induce a cytotoxic effect.1. Perform a wider range of serial dilutions to identify the effective concentration range. 2. Visually inspect the wells for any precipitate. If observed, try pre-warming the media and stock solution to 37°C before dilution.[1] 3. Increase the treatment duration (e.g., from 24h to 48h or 72h).
High background signal in control wells. 1. Contamination of cell culture. 2. The assay reagent is interacting with the compound or solvent.1. Regularly check cell cultures for any signs of contamination. 2. Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.
Troubleshooting Guide 2: Variability in Anti-inflammatory or Antioxidant Assays
Problem Potential Cause Recommended Solution
Inconsistent inhibition of inflammatory markers (e.g., NO, cytokines). 1. Variation in the potency of the inflammatory stimulus (e.g., LPS). 2. Timing of this compound pre-treatment is not optimal. 3. Cell density is affecting the inflammatory response.1. Use a consistent lot and concentration of the inflammatory stimulus. 2. Optimize the pre-treatment time with this compound before adding the inflammatory stimulus. 3. Maintain a consistent cell seeding density and confluency.
Low or no antioxidant activity detected. 1. The chosen antioxidant assay is not sensitive to the mechanism of action of this compound. 2. The concentration of this compound is too low. 3. The compound has degraded.1. Use multiple antioxidant assays that measure different mechanisms (e.g., DPPH for radical scavenging, FRAP for reducing power). 2. Test a higher concentration range of this compound. 3. Prepare fresh solutions and protect them from light and air.

Section 3: Data Presentation

This section provides a template for summarizing quantitative data from this compound studies.

Table 1: Summary of In Vitro Biological Activities of this compound

Activity Assay Cell Line/System IC50 / EC50 Reference
Anti-hyaluronidase0.13 nM[1]
Hypothetical CytotoxicityMTT Assaye.g., MCF-7Data not available
Hypothetical Anti-inflammatoryNitric Oxide (NO) Assaye.g., RAW 264.7Data not available
Hypothetical AntioxidantDPPH Radical ScavengingCell-freeData not available

Note: IC50/EC50 values for cytotoxicity, anti-inflammatory, and antioxidant activities are not yet established in the literature and are presented here as a template for data collection.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare sterile this compound solutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or PBS

  • Cell culture medium

Procedure:

  • Stock Solution (10 mM): a. In a sterile environment (e.g., a biosafety cabinet), weigh out a precise amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. c. Gently vortex until the compound is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.

  • Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration does not exceed 0.5% (v/v). d. Use the working solutions immediately.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment: a. After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. b. Include a vehicle control (medium with DMSO) and a blank control (medium only). c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 5 minutes on a plate shaker. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Section 5: Mandatory Visualizations

This section provides diagrams to visualize key concepts and workflows related to this compound studies.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Griess Reagent) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Calculate IC50 and Perform Statistical Analysis measure->analyze

Experimental workflow for in vitro assays.

hypothetical_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (e.g., p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Lunularic_Acid This compound Lunularic_Acid->MAPK Inhibits (Hypothesized) Lunularic_Acid->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Genes Induces

Hypothesized anti-inflammatory signaling pathway.

References

Validation & Comparative

Validating the Role of Lunularic Acid as a Plant Growth Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lunularic acid and the well-established plant growth inhibitor, abscisic acid (ABA). It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the proposed signaling pathway and experimental workflows. This information is intended to assist researchers in objectively evaluating the efficacy of this compound as a potential plant growth regulator.

Data Presentation: this compound vs. Abscisic Acid

The following table summarizes the effective concentrations of this compound and abscisic acid in various plant growth inhibition assays, demonstrating their comparable potency.

Assay Plant Species This compound (LA) Abscisic Acid (ABA) Reference
Seed Germination & Growth InhibitionCress (Lepidium sativum)1 mM-[1]
Seed Germination & Growth InhibitionLettuce (Lactuca sativa)1 mM-[1]
Callus Growth InhibitionLunularia cruciata (A18 strain)40 µM and 120 µM40 µM and 120 µM[1]
Inhibition of GA₃-induced α-amylaseEmbryoless Barley Seeds120 µMSpecific activity of ABA[1]

Experimental Protocols

Detailed methodologies for validating the growth-inhibiting properties of this compound are provided below. These protocols are designed to be adaptable for comparison with other potential inhibitors like abscisic acid.

Seed Germination Inhibition Assay

Objective: To determine the effect of this compound on the seed germination and early seedling growth of cress (Lepidium sativum) and lettuce (Lactuca sativa).

Materials:

  • Cress (Lepidium sativum) and Lettuce (Lactuca sativa) seeds

  • This compound stock solution (e.g., 100 mM in a suitable solvent)

  • Abscisic acid stock solution (as a positive control)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber with controlled temperature and light conditions

  • Pipettes and sterile tubes for dilutions

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution to achieve final concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10 mM). Prepare a similar dilution series for abscisic acid. A control group with only sterile distilled water should also be prepared.

  • Seed Sterilization: Surface sterilize the seeds by rinsing them in 70% ethanol for 1-2 minutes, followed by a 10-15 minute soak in a 1% sodium hypochlorite solution. Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Plating: Place two layers of sterile filter paper in each petri dish. Pipette 5 mL of the respective test solution (or control) onto the filter paper.

  • Sowing: Evenly distribute a pre-determined number of seeds (e.g., 25-50) onto the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a period of 7 days.

    • Seedling Growth: After the incubation period, measure the radicle length and hypocotyl length of a representative sample of seedlings from each treatment.

  • Analysis: Calculate the germination percentage for each treatment. Statistically compare the germination rates and seedling growth measurements between the different concentrations of this compound, the ABA control, and the water control.

Callus Growth Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the proliferation of undifferentiated plant cells using Lunularia cruciata callus cultures.

Materials:

  • Established callus cultures of Lunularia cruciata (e.g., A18 strain)

  • Murashige and Skoog (MS) medium or a suitable medium for Lunularia cruciata callus growth

  • This compound stock solution

  • Abscisic acid stock solution

  • Sterile petri dishes or culture flasks

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Growth chamber with controlled temperature and dark conditions

Procedure:

  • Preparation of Culture Medium: Prepare the appropriate callus growth medium and autoclave it. Allow the medium to cool to approximately 50°C in a water bath.

  • Addition of Inhibitors: In a laminar flow hood, add the filter-sterilized this compound or abscisic acid stock solutions to the molten medium to achieve the desired final concentrations (e.g., 10, 40, 100, 120 µM). Pour the medium into sterile petri dishes and allow it to solidify. A control medium without any added inhibitors should also be prepared.

  • Callus Subculture: Under sterile conditions, transfer small, uniform pieces of healthy callus (e.g., 100-200 mg fresh weight) onto the surface of the prepared media.

  • Incubation: Seal the petri dishes and incubate them in a growth chamber in the dark at a constant temperature (e.g., 22-25°C).

  • Data Collection: After a defined culture period (e.g., 3-4 weeks), measure the fresh weight and/or dry weight of the callus from each treatment.

  • Analysis: Calculate the percentage of growth inhibition for each concentration of this compound and abscisic acid compared to the control. Statistical analysis should be performed to determine the significance of the observed differences.

Mandatory Visualizations

Proposed Signaling Pathway of this compound and Abscisic Acid

Computational analysis suggests that the stable conformers of this compound can be superimposed on those of abscisic acid, and antibodies raised against ABA have been shown to react with this compound conjugates.[1] This structural similarity strongly suggests that this compound may exert its growth-inhibiting effects by interacting with the same receptor as ABA in higher plants.[1] The following diagram illustrates this proposed shared signaling pathway.

G cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response LA This compound Receptor PYR/PYL/RCAR Receptor LA->Receptor Binds to ABA Abscisic Acid ABA->Receptor Binds to PP2C Type 2C Protein Phosphatases (PP2Cs) (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABFs/AREBs) SnRK2->TF Activates IonChannels Ion Channels (e.g., in guard cells) SnRK2->IonChannels Activates GeneExpression Stress-responsive Gene Expression TF->GeneExpression PhysiologicalResponse Growth Inhibition, Stomatal Closure, Dormancy IonChannels->PhysiologicalResponse GeneExpression->PhysiologicalResponse

Caption: Proposed shared signaling pathway of this compound and Abscisic Acid.

Experimental Workflow for Validating a Plant Growth Inhibitor

The following diagram outlines a general experimental workflow for the validation of a potential plant growth inhibitor, from initial screening to the investigation of its mode of action.

G Start Hypothesize Compound as Plant Growth Inhibitor Screening Primary Screening Assays (e.g., Seed Germination, Root Elongation) Start->Screening DoseResponse Dose-Response & Potency (Determine EC₅₀) Screening->DoseResponse ComparativeAssays Comparative Assays with Known Inhibitors (e.g., ABA) DoseResponse->ComparativeAssays ModeOfAction Investigate Mode of Action ComparativeAssays->ModeOfAction SignalingPathway Signaling Pathway Analysis (e.g., Gene Expression, Protein Interactions) ModeOfAction->SignalingPathway End Validate as Plant Growth Inhibitor SignalingPathway->End

Caption: Experimental workflow for validating a plant growth inhibitor.

References

A Comparative Analysis of Lunularic Acid and Abscisic Acid: Unveiling Functional Parallels and Divergences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the physiological and molecular effects of lunularic acid (LA) and abscisic acid (ABA). While ABA is a well-established phytohormone crucial for regulating plant development and stress responses, LA, a dihydrostilbenoid found predominantly in liverworts, has emerged as a compound with remarkable ABA-like activities. This document synthesizes available experimental data to draw objective comparisons, details relevant experimental protocols, and visualizes the known and proposed signaling pathways.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data from comparative studies on the inhibitory effects of this compound and abscisic acid. The data is primarily drawn from the seminal work of Yoshikawa et al. (2002), which highlights the similar potency of these two compounds in specific biological assays.[1]

Biological EffectPlant/SystemThis compound (LA) ConcentrationAbscisic Acid (ABA) ConcentrationReference
Inhibition of Seed Germination Cress (Lepidium sativum) and Lettuce (Lactuca sativa)1 mMNot specified for direct comparison, but known to inhibit germination[1]
Inhibition of GA3-induced α-amylase Embryoless barley (Hordeum vulgare) seeds120 µMRecognized as a specific activity of ABA, but direct comparative concentration not provided in the primary source[1]
Inhibition of Callus Growth Lunularia cruciata (a liverwort)40 µM and 120 µMEqually inhibited growth at 40 µM and 120 µM[1]

Physiological and Molecular Effects: A Side-by-Side Look

FeatureThis compound (LA)Abscisic Acid (ABA)
Primary Role Growth inhibitor in liverworts, believed to be an evolutionary precursor to ABA.[1]A major plant hormone regulating growth, development, and stress responses.[2]
Stomatal Closure Though not extensively quantified in comparative studies, its structural and functional similarities to ABA suggest a role in inducing stomatal closure.A well-documented inducer of stomatal closure in response to drought stress, reducing water loss.[3][4][5][6]
Seed/Spore Dormancy Induces dormancy in liverwort gemmae and inhibits seed germination in higher plants.[1]A key regulator of seed dormancy and germination, preventing germination under unfavorable conditions.[2]
Growth Inhibition Inhibits the growth of liverwort callus and the seedlings of higher plants.[1]Generally acts as a growth inhibitor, particularly under stress conditions.[7][8]
Gene Expression The precise effects on global gene expression are not well-documented. However, given its functional overlap with ABA, it is hypothesized to regulate a similar suite of genes.Regulates the expression of a large number of genes involved in stress tolerance, seed development, and other physiological processes.[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess and compare the effects of this compound and abscisic acid.

Growth Inhibition Assay (Callus Culture)

This protocol is based on the general principles of plant tissue culture and the specific concentrations reported by Yoshikawa et al. (2002).

  • Plant Material: Callus cultures of Lunularia cruciata.

  • Culture Medium: Gamborg’s B5 medium supplemented with 2% (w/v) sucrose, 0.8% (w/v) agar, and appropriate auxins and cytokinins for callus maintenance.

  • Treatment Preparation: Stock solutions of this compound and abscisic acid are prepared in a suitable solvent (e.g., ethanol or DMSO) and filter-sterilized. These are then added to the autoclaved culture medium to achieve final concentrations of 40 µM and 120 µM. A control group with the solvent alone should be included.

  • Experimental Procedure:

    • Fresh callus tissue is subcultured onto the prepared media containing different concentrations of LA, ABA, or the control.

    • The cultures are maintained under controlled conditions (e.g., 25°C, 16-hour photoperiod).

    • After a defined period (e.g., 4 weeks), the fresh weight of the callus in each treatment group is measured.

    • The percentage of growth inhibition is calculated relative to the control group.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences in growth between the treatments.

Inhibition of GA3-Induced α-Amylase Assay

This protocol is a standard bioassay for ABA-like activity and is adapted from various established methods.

  • Plant Material: Embryoless half-seeds of barley (Hordeum vulgare). Seeds are sterilized and cut in half, and the embryo-containing half is discarded.

  • Incubation Medium: A sterile buffer solution (e.g., 20 mM sodium succinate, pH 5.0, containing 10 mM CaCl2).

  • Treatment Preparation: Gibberellic acid (GA3) is added to the incubation medium to a final concentration that induces α-amylase synthesis (e.g., 1 µM). Stock solutions of this compound and abscisic acid are prepared and added to the GA3-containing medium to the desired final concentrations (e.g., 120 µM). A control with GA3 and the solvent is also prepared.

  • Experimental Procedure:

    • A set number of embryoless half-seeds are placed in vials containing the different treatment solutions.

    • The vials are incubated under controlled conditions (e.g., 25°C, shaking) for a specific period (e.g., 24 hours).

    • After incubation, the half-seeds are removed, and the surrounding medium is collected.

    • The α-amylase activity in the collected medium is determined using a spectrophotometric assay, for example, by measuring the rate of starch degradation.

  • Data Analysis: The α-amylase activity in the LA and ABA treatments is compared to the GA3-only control to determine the percentage of inhibition.

Stomatal Aperture Measurement

This protocol describes a common method for assessing the effect of chemical compounds on stomatal opening and closure.

  • Plant Material: Epidermal peels from a suitable plant species (e.g., Vicia faba or Arabidopsis thaliana).

  • Incubation Buffer: A buffer that promotes stomatal opening (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

  • Treatment Preparation: Stock solutions of this compound and abscisic acid are prepared and added to the incubation buffer to the desired final concentrations.

  • Experimental Procedure:

    • Epidermal peels are floated on the incubation buffer under light to induce stomatal opening.

    • Once stomata are open, the peels are transferred to the treatment solutions containing LA, ABA, or a solvent control.

    • The peels are incubated for a specific time (e.g., 2 hours).

    • The peels are then mounted on a microscope slide, and images of the stomata are captured using a light microscope with a camera.

  • Data Analysis: The width and length of the stomatal pore are measured using image analysis software. The stomatal aperture (width/length ratio) is calculated for a large number of stomata per treatment. Statistical analysis is used to compare the effects of the different treatments on stomatal aperture.

Signaling Pathways and Experimental Workflows

Abscisic Acid Signaling Pathway

The ABA signaling pathway is well-characterized and involves a core set of components: PYR/PYL/RCAR receptors, PP2C protein phosphatases, and SnRK2 protein kinases.[2][13][14] In the absence of ABA, PP2Cs are active and inhibit SnRK2s. When ABA is present, it binds to the PYR/PYL/RCAR receptors, causing a conformational change that allows them to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which then phosphorylate downstream targets, including transcription factors and ion channels, leading to the physiological responses to ABA.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis & Interpretation Plant_Material Select Plant Material (e.g., Seeds, Callus, Epidermal Peels) Germination Seed Germination Assay Plant_Material->Germination Growth Growth Inhibition Assay Plant_Material->Growth Enzyme α-Amylase Inhibition Assay Plant_Material->Enzyme Stomata Stomatal Aperture Assay Plant_Material->Stomata Gene_Expression Gene Expression Analysis (e.g., qRT-PCR, Microarray) Plant_Material->Gene_Expression Compound_Prep Prepare Stock Solutions (LA, ABA, Controls) Compound_Prep->Germination Compound_Prep->Growth Compound_Prep->Enzyme Compound_Prep->Stomata Compound_Prep->Gene_Expression Data_Collection Collect Quantitative Data Germination->Data_Collection Growth->Data_Collection Enzyme->Data_Collection Stomata->Data_Collection Gene_Expression->Data_Collection Comparison Comparative Statistical Analysis Data_Collection->Comparison Conclusion Draw Conclusions on Relative Potency and MoA Comparison->Conclusion

References

A Comparative Analysis of the Bioactivity of Lunularic Acid and Other Natural Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of lunularic acid against other prominent natural stilbenoids, including resveratrol, pterostilbene, piceatannol, and oxyresveratrol. The information is curated to assist researchers in evaluating their potential as therapeutic agents, with a focus on anti-inflammatory and cytotoxic properties.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and other selected stilbenoids. IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Cytotoxicity of Stilbenoids against Various Cancer Cell Lines (IC50 in µM)
CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)PC3 (Prostate)HT-29 (Colon)HCT116 (Colon)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Resveratrol ~25-65[1][2]~28.6[1]>100~65.6-74.3[1]~44-60.3[1]~12-40.2[2]
Pterostilbene ~44-65[1][2]~28.6[1]Data not available~17-20.8[1]~20.2-60.3[1][3]~12-47.1[2][4]
Piceatannol ~65.6[1]Data not availableData not available~74.3[1]Data not availableData not available
Oxyresveratrol ~30.64[5]~148.63[5]~104.47[5]~109.35[5]Data not availableData not available

Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, cell density).

Table 2: Anti-inflammatory and Antioxidant Activities of Stilbenoids (IC50 in µM)
CompoundAnti-inflammatory (NO Inhibition)Antioxidant (DPPH Radical Scavenging)Antioxidant (ABTS Radical Scavenging)
This compound Data not availableData not availableData not available
Resveratrol Data not available~46.22 µg/mL (Derivative)[6]Data not available
Pterostilbene Data not availableData not availableData not available
Piceatannol Data not availableData not availableData not available
Oxyresveratrol IC50 > 200 µM (Metabolites)[7]Data not availableData not available

Note: Data for direct comparison of this compound in these specific assays is limited. Further research is warranted.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of findings.

MTS Cytotoxicity Assay

This colorimetric assay determines cell viability by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • MTS reagent (containing phenazine ethosulfate - PES)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader (490 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line used.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies the amount of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatant as an indicator of NO production by cells.

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Cell culture medium

  • 96-well plates

  • Microplate reader (540 nm absorbance)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS only and a blank group with medium only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess Reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve and Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only control. The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of these compounds is crucial for their development as therapeutic agents.

Known Signaling Pathways of Resveratrol

Resveratrol is known to modulate multiple signaling pathways involved in inflammation and cancer. The following diagram illustrates some of the key pathways.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates NFkB NF-κB Resveratrol->NFkB inhibits PI3K PI3K Resveratrol->PI3K inhibits Apoptosis Apoptosis SIRT1->Apoptosis AMPK->Apoptosis COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Comparative_Workflow Stilbenoids Stilbenoid Library (this compound, Resveratrol, etc.) Cytotoxicity Cytotoxicity Screening (MTS Assay) Stilbenoids->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (Griess Assay - NO production) Stilbenoids->AntiInflammatory Antioxidant Antioxidant Screening (DPPH/ABTS Assays) Stilbenoids->Antioxidant HitCompounds Lead Compound(s) Identification Cytotoxicity->HitCompounds AntiInflammatory->HitCompounds Antioxidant->HitCompounds Mechanism Mechanism of Action Studies HitCompounds->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) HitCompounds->InVivo Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPKs, etc.) Mechanism->Signaling

References

Lunularic Acid: A Cross-Species Examination of a Unique Stilbenoid's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the varied effectiveness of lunularic acid, a dihydrostilbenoid carboxylic acid primarily known as a growth inhibitor in liverworts, across different biological kingdoms. This guide synthesizes existing data on its action in plants, bacteria, and its potential implications for animal cells, providing a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound, first identified as a dormancy factor in the liverwort Lunularia cruciata, demonstrates significant biological activity that extends beyond the plant kingdom. While its role in regulating growth and development in lower plants is well-established, studies indicate it also possesses antibacterial properties. However, data on its effects on fungi and animal cells remains limited, highlighting a critical gap in our understanding of this natural compound's full potential and specificity. This guide presents a cross-species comparison of this compound's effectiveness, details relevant experimental protocols, and visualizes its known and proposed mechanisms of action.

Comparative Efficacy of this compound

The biological impact of this compound varies considerably across different species, ranging from potent growth inhibition in certain plants to selective antimicrobial activity. The following table summarizes the key quantitative data available.

Organism Type Species Effect Concentration / Dosage Reference
Plants (Liverworts) Lunularia cruciata, Marchantia polymorphaGrowth Inhibition, Dormancy InductionEndogenous concentrations[1]
Plants (Higher Plants) Triticum aestivum (Wheat)Inhibition of auxin-induced elongation10 to 30 ppm[2]
Bacteria Various microorganismsGrowth Inhibition (MIC)25 to 100 µg/ml[2]
Fungi Candida albicans, Aspergillus nigerNo significant activity reportedNot specified[2][3]
Animal Cells Not availableNo direct studies on cytotoxicity or biological effects found.Not applicable

Detailed Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are outlined below.

Plant Growth Inhibition Bioassay (Based on Liverwort Gemmae)

This protocol is adapted from studies on the growth-inhibiting properties of this compound in liverworts.

  • Organism: Aseptically cultured gemmae of Marchantia polymorpha.

  • Culture Medium: Standard Gamborg's B5 medium solidified with 0.8% agar.

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and diluted with the sterile culture medium to achieve the desired final concentrations. A solvent control is prepared with the same final concentration of the solvent.

  • Assay Procedure: a. Gemmae are placed on the surface of the agar medium in Petri dishes. b. The diameter or surface area of each gemma is measured at the beginning of the experiment. c. Plates are incubated under controlled conditions (e.g., 22°C, 16-hour photoperiod). d. Growth is monitored by measuring the increase in diameter or surface area over a period of 7-14 days.

  • Data Analysis: The percentage of growth inhibition is calculated by comparing the growth in the presence of this compound to the growth in the solvent control.

Antimicrobial Activity Assay (Broth Microdilution Method)

This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Microorganisms: Target bacterial strains are cultured in appropriate broth medium (e.g., Mueller-Hinton Broth) to logarithmic phase.

  • Test Substance Preparation: this compound is dissolved in a solvent like DMSO and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and mechanisms of action of this compound are best understood in the liverwort Marchantia polymorpha. In other organisms, its mechanism is inferred from its chemical structure and the known activities of similar compounds.

This compound Metabolism and Homeostasis in Marchantia polymorpha

In Marchantia polymorpha, the levels of active this compound are regulated through a reversible glucosylation process, which is influenced by the circadian clock and environmental stressors like UV-B radiation.[4] This pathway controls the balance between the active (this compound) and inactive (this compound-4'-O-glucoside) forms.

Lunularic_Acid_Homeostasis cluster_0 This compound Metabolism cluster_1 Regulatory Inputs Precursors Precursors Lunularic_Acid This compound (Active) Precursors->Lunularic_Acid Biosynthesis LA_Glucoside This compound-4'-O-glucoside (Inactive Storage) Lunularic_Acid->LA_Glucoside MpUGT744A1 (Glucosyltransferase) LA_Glucoside->Lunularic_Acid MpBGLU2/3 (β-glucosidases) Circadian_Clock Circadian_Clock Circadian_Clock->Lunularic_Acid UVB_Stress UVB_Stress UVB_Stress->Lunularic_Acid

Caption: Metabolic pathway of this compound in Marchantia polymorpha.

Proposed Antimicrobial Mechanism of Action

As a stilbenoid, this compound's antimicrobial activity is likely attributed to mechanisms observed in other compounds of this class. These mechanisms often involve the disruption of microbial cell integrity and function.[5][6][7]

Antimicrobial_Mechanism cluster_0 Bacterial Cell Lunularic_Acid Lunularic_Acid Cell_Membrane Cell Membrane Disruption Lunularic_Acid->Cell_Membrane DNA_Replication Inhibition of DNA Replication/Repair Lunularic_Acid->DNA_Replication Enzyme_Inhibition Inhibition of Key Enzymes Lunularic_Acid->Enzyme_Inhibition Cell_Death Cell_Death Cell_Membrane->Cell_Death DNA_Replication->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanisms of this compound.

Future Directions

The current body of research provides a foundational understanding of this compound's bioactivity. However, to fully harness its potential, particularly in the context of drug development, several areas require further investigation:

  • Broad-Spectrum Antimicrobial Screening: A systematic evaluation of this compound's efficacy against a wider range of pathogenic bacteria and fungi is necessary to determine its spectrum of activity.

  • Cytotoxicity Studies: The effect of this compound on various animal and human cell lines must be investigated to assess its safety profile and potential for therapeutic applications.

  • Mechanism of Action Elucidation: Detailed studies are needed to uncover the specific molecular targets and signaling pathways affected by this compound in bacteria.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective bioactive compounds.

References

Evaluating the Specificity of Lunularic Acid's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lunularic acid, a dihydrostilbenoid found predominantly in liverworts, has garnered attention for its potent biological activities, including its role as a plant growth inhibitor and its potential as a therapeutic agent. This guide provides a comparative analysis of the specificity of this compound's inhibitory action, supported by available experimental data, to aid researchers in evaluating its potential applications.

Key Inhibitory Action: Potent Hyaluronidase Inhibition

The most well-documented and specific inhibitory action of this compound is against the enzyme hyaluronidase. This enzyme is crucial in the degradation of hyaluronic acid, a major component of the extracellular matrix. Its inhibition has therapeutic implications in conditions characterized by excessive tissue degradation and inflammation.

Comparative Inhibitory Potency

This compound exhibits remarkably potent inhibition of hyaluronidase, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. To contextualize this potency, the following table compares the IC50 values of this compound with other known natural and synthetic hyaluronidase inhibitors.

InhibitorTypeTarget HyaluronidaseIC50
This compound Dihydrostilbenoid Not Specified 0.13 nM
LuteolinFlavonoidBovine Testicular67.38 µg/mL
ApigeninFlavonoidBovine Testicular> Luteolin
KaempferolFlavonoidBovine Testicular> Apigenin
MyricetinFlavonoidBovine Testicular> Kaempferol
QuercetinFlavonoidBovine Testicular> Myricetin
Rosmarinic AcidPhenolic AcidNot Specified24.3 µg/mL
Caffeic AcidPhenolic AcidNot Specified> 2000 µM
Ferulic AcidPhenolic AcidNot Specified396.1 µg/mL
Chlorogenic AcidPhenolic AcidNot Specified162.4 µg/mL
PSS (990,000 MW)PolymerHYAL-10.0096 µM
sHA (2.75)Sulfated Hyaluronic AcidHYAL-10.0083 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the source of the hyaluronidase enzyme and the specific assay used.

Antioxidant and Anti-inflammatory Potential: An Area for Further Investigation

While this compound's potent hyaluronidase inhibition is well-established, its effects on other cellular pathways, particularly those related to antioxidant and anti-inflammatory responses, are less characterized. As a phenolic compound, it is hypothesized to interact with key signaling pathways involved in cellular stress and inflammation, such as the NF-κB and Nrf2 pathways. However, direct experimental evidence and quantitative data for isolated this compound are currently limited.

Comparative Antioxidant Activity

To provide a framework for potential future studies, the following table presents the IC50 values of various natural antioxidants in common radical scavenging assays (DPPH and ABTS). Specific IC50 values for isolated this compound in these assays are not yet available in the public domain.

CompoundAssayIC50
This compound DPPH Data Not Available
This compound ABTS Data Not Available
Ascorbic Acid (Vitamin C)DPPH~5 µg/mL
TroloxDPPH~8 µg/mL
Gallic AcidDPPH~1-2 µg/mL
QuercetinDPPH~2-5 µg/mL
CatechinABTS~3 µg/mL
Caffeic AcidABTS~1.6 µg/mL
Ferulic AcidABTSData varies
Rosmarinic AcidABTSData varies
Putative Anti-inflammatory Signaling Pathways

The NF-κB and Nrf2 signaling pathways are critical regulators of inflammation and oxidative stress. While direct evidence for this compound is lacking, understanding these pathways is crucial for evaluating its potential anti-inflammatory specificity.

The NF-κB pathway is a key mediator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines and enzymes. Inhibition of this pathway is a major target for anti-inflammatory drug development.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Genes Lunularic_Acid This compound (Hypothesized) Lunularic_Acid->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Lunularic_Acid This compound (Hypothesized) Lunularic_Acid->Keap1

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

Detailed and validated protocols are essential for the accurate assessment of this compound's inhibitory actions. Below are standardized methodologies for the key assays discussed.

Hyaluronidase Inhibition Assay (Turbidimetric Method)

This assay measures the ability of an inhibitor to prevent the degradation of hyaluronic acid by hyaluronidase.

  • Reagents and Materials:

    • Hyaluronidase from bovine testes

    • Hyaluronic acid sodium salt

    • Phosphate buffer (pH 7.0)

    • Acetic acid

    • Bovine serum albumin (BSA)

    • This compound and other test inhibitors

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of hyaluronic acid in phosphate buffer.

    • Prepare various concentrations of this compound and other inhibitors.

    • In a 96-well plate, add the inhibitor solution, hyaluronidase solution, and incubate at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding the hyaluronic acid solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acidic albumin solution.

    • Measure the absorbance (turbidity) at a specific wavelength (e.g., 600 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents and Materials:

    • DPPH solution in methanol

    • This compound and other test antioxidants

    • Methanol

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • Prepare various concentrations of the test compounds in methanol.

    • In a 96-well plate, add the test compound solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

NF-κB Activation Assay (Reporter Gene Assay)

This assay quantifies the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

  • Reagents and Materials:

    • Cell line (e.g., HEK293T or RAW 264.7)

    • NF-κB luciferase reporter plasmid

    • Transfection reagent

    • Stimulant (e.g., TNF-α or LPS)

    • This compound

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • Pre-treat the transfected cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

    • Calculate the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

This compound is a highly potent inhibitor of hyaluronidase, with a specificity that surpasses many other known natural inhibitors. This makes it a compelling candidate for further investigation in therapeutic areas where hyaluronidase activity is implicated. However, a comprehensive understanding of its specificity requires further research into its effects on other cellular targets and signaling pathways.

Future studies should focus on:

  • Determining the IC50 values of isolated this compound in various antioxidant assays (DPPH, ABTS, ORAC).

  • Investigating the direct effects of this compound on the NF-κB and Nrf2 signaling pathways using in vitro and in vivo models. This will clarify its potential as an anti-inflammatory and cytoprotective agent.

  • Conducting broader profiling of this compound against a panel of enzymes and receptors to fully elucidate its specificity and identify any off-target effects.

By addressing these knowledge gaps, the scientific community can fully harness the therapeutic potential of this intriguing natural compound.

Assessing the Off-Target Effects of Lunularic Acid Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a therapeutic candidate is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for assessing the off-target profile of lunularic acid, a dihydrostilbenoid natural product with known anti-inflammatory and antioxidant properties. While this compound is a potent inhibitor of hyaluronidase[1], a comprehensive evaluation of its broader interaction profile within the cellular environment is crucial for its development as a potential therapeutic agent.

This guide outlines modern experimental strategies to identify and characterize the off-target interactions of this compound and compares its known biological activities with those of other stilbenoids to highlight potential areas of cross-reactivity.

Comparison with Other Stilbenoids

This compound belongs to the stilbenoid family of compounds, which includes the well-studied resveratrol and pterostilbene. These compounds share a common structural backbone but exhibit diverse biological activities due to variations in their functional groups[2][3]. This structural similarity suggests that this compound may share off-target interactions with other stilbenoids. A comparative overview of their primary activities can guide the investigation into this compound's potential off-targets.

CompoundPrimary Known ActivitiesPotential for Off-Target Investigation
This compound Hyaluronidase inhibition, antioxidant, anti-inflammatory[1]Kinase pathways, GPCRs involved in inflammation, other metabolic enzymes.
Resveratrol Sirtuin activation, antioxidant, anti-inflammatory, cardioprotective, neuroprotective[4]Due to its broad activity, known off-targets include various kinases and nuclear receptors. This compound should be screened against these.
Pterostilbene Higher bioavailability than resveratrol, antioxidant, anti-inflammatory, neuroprotective[4]Similar to resveratrol, with potential for unique interactions due to its methoxy groups.
Piceatannol Antioxidant, anti-inflammatory, potential kinase inhibition[4]Known to interact with signaling pathways involved in cell proliferation and inflammation.

Experimental Protocols for Off-Target Assessment

A multi-pronged approach combining computational and experimental methods is recommended for a thorough assessment of off-target effects.

Computational (In Silico) Prediction

Before embarking on wet-lab experiments, computational tools can predict potential off-target interactions based on the chemical structure of this compound. This approach can help prioritize experimental assays.

Methodology:

  • Obtain the 2D or 3D structure of this compound.

  • Utilize computational platforms that employ hierarchical methods such as 2D chemical similarity, Quantitative Structure-Activity Relationship (QSAR), 3D surface pocket similarity searches, and molecular docking[5].

  • Screen the this compound structure against databases of known protein targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Analyze the prediction scores to generate a prioritized list of potential off-targets for experimental validation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to directly assess the engagement of a compound with its protein targets in a cellular context. It is based on the principle that ligand binding increases the thermal stability of a protein[6][7].

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-treated control is essential.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Solubilization and Separation: Lyse the cells and separate the soluble protein fraction from aggregated, denatured proteins by centrifugation.

  • Target Detection:

    • Western Blotting: If specific off-targets are predicted, their stabilization can be assessed using target-specific antibodies.

    • Mass Spectrometry (MS-CETSA): For a proteome-wide, unbiased approach, the soluble protein fractions are analyzed by mass spectrometry to identify all proteins stabilized by this compound[8][9].

  • Data Analysis: Compare the melting curves of proteins in treated versus untreated samples. A shift in the melting temperature (Tm) indicates target engagement.

Chemoproteomics

This technique utilizes a chemically modified version of this compound (a "probe") to pull down its interacting proteins from a cell lysate.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog that incorporates a reactive group (for covalent binding) or an affinity tag (like biotin).

  • Cell Lysate Incubation: Incubate the probe with a cell lysate to allow for binding to target proteins.

  • Affinity Purification: Use the tag (e.g., streptavidin beads for a biotinylated probe) to pull down the probe-protein complexes.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry[1][10][11].

  • Validation: The identified potential targets should be validated using orthogonal assays.

Kinase Profiling

Given that many small molecules exhibit off-target effects on kinases, a broad kinase panel screening is highly recommended.

Methodology:

  • Assay Panel: Utilize a commercial service or an in-house platform that offers a large panel of purified, active kinases (e.g., >250 kinases)[12][13].

  • Inhibition Assay: Test this compound at one or more concentrations against the kinase panel. The assay typically measures the phosphorylation of a substrate.

  • Data Analysis: Determine the percent inhibition for each kinase. For significant hits (e.g., >50% inhibition), perform follow-up dose-response studies to determine the IC50 value.

Gene Expression Profiling

Transcriptomic analysis can reveal the downstream cellular pathways affected by this compound treatment, providing clues about its direct and indirect targets.

Methodology:

  • Cell Treatment: Treat cells with this compound and a vehicle control for a defined period.

  • RNA Extraction and Sequencing: Extract total RNA from the cells and perform next-generation sequencing (RNA-seq).

  • Data Analysis:

    • Identify differentially expressed genes (DEGs) between the treated and control groups.

    • Perform pathway analysis (e.g., using KEGG or Gene Ontology databases) on the DEGs to identify enriched biological pathways and processes affected by the treatment[14][15].

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Silico Off-Target Prediction for this compound

Target ClassPredicted Off-TargetPrediction Score/RankRationale for Investigation
Kinasee.g., SRC, EGFRe.g., 0.85Common off-targets for phenolic compounds.
GPCRe.g., A2A Receptore.g., 0.79Involvement in inflammatory pathways.
Nuclear Receptore.g., RAR, RXRe.g., 0.75Stilbenoids are known to interact with nuclear receptors.
Other.........

Table 2: Kinase Inhibition Profile of this compound (1 µM)

Kinase FamilyKinase TargetPercent InhibitionIC50 (nM)
Tyrosine Kinasee.g., ABL185%TBD
Tyrosine Kinasee.g., SRC62%TBD
Ser/Thr Kinasee.g., AKT115%>10,000
............

Table 3: Differentially Expressed Genes Following this compound Treatment

Gene SymbolLog2 Fold Changep-valueAssociated Pathway
e.g., FOS2.5<0.001MAPK Signaling
e.g., IL6-1.8<0.001Inflammatory Response
............

Visualizations

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro & Cellular Assays cluster_validation Target Validation insilico Computational Prediction cetsa Cellular Thermal Shift Assay (CETSA) insilico->cetsa Prioritize kinase Kinase Profiling insilico->kinase Prioritize validation Orthogonal Assays & Functional Studies cetsa->validation chemo Chemoproteomics chemo->validation kinase->validation gene Gene Expression Profiling gene->validation signaling_pathway cluster_known Known Target cluster_potential Potential Off-Targets lunularic_acid This compound hyaluronidase Hyaluronidase lunularic_acid->hyaluronidase kinase Kinase Cascade (e.g., MAPK) lunularic_acid->kinase receptor Cell Surface Receptor (e.g., GPCR) lunularic_acid->receptor nuc_receptor Nuclear Receptor (e.g., RAR) lunularic_acid->nuc_receptor inflammation Inflammation hyaluronidase->inflammation inhibition downstream Downstream Cellular Effects (e.g., Gene Expression Changes) kinase->downstream receptor->downstream nuc_receptor->downstream

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunularic acid (LA), a dihydrostilbenoid carboxylic acid found predominantly in liverworts, has emerged as a molecule of interest in the study of plant stress tolerance. Its structural and functional similarities to the well-established stress hormone abscisic acid (ABA) suggest a potential role in mediating plant responses to adverse environmental conditions. This guide provides a comparative analysis of this compound's performance against other key players in plant stress signaling, namely abscisic acid and salicylic acid (SA). The information is supported by available experimental data and detailed methodologies to aid in the design of future research.

Comparative Analysis of Stress Tolerance

While direct comparative studies on the efficacy of this compound in conferring stress tolerance for metrics such as survival rate and biomass are limited, its ABA-like activities provide a basis for comparison.

Drought Stress

Abscisic acid is a central regulator of drought stress response in higher plants, promoting stomatal closure to reduce water loss and activating stress-responsive gene expression.[1][2] this compound has been shown to inhibit germination and growth in a manner similar to ABA, suggesting it may also influence physiological responses to water deficit. Studies on ABA analogs have demonstrated that compounds activating ABA receptors can significantly enhance drought tolerance in plants like Arabidopsis thaliana.[1] For instance, treatment with an ABA analog can lead to higher survival rates after drought stress compared to untreated plants.[3][4]

Salinity Stress

High salinity imposes both osmotic and ionic stress on plants. ABA and salicylic acid are known to play crucial roles in mitigating these effects. Salicylic acid application has been shown to improve biomass, photosynthetic performance, and antioxidant defense in plants under salt stress.[5][6] For example, in mung bean varieties, SA treatment under salt stress led to a smaller reduction in plant biomass and photosynthetic pigments compared to untreated, stressed plants.[5] Given that this compound can mimic ABA, which is also involved in salt stress responses, it is plausible that LA could contribute to salinity tolerance, though direct quantitative evidence is needed.

Quantitative Data on Stress Tolerance Markers

The following tables summarize quantitative data from various studies on the effects of Abscisic Acid and Salicylic Acid on plant stress markers. Data for this compound is limited, and further research is required for a direct comparison.

CompoundPlant SpeciesStress TypeConcentrationEffect on Stress MarkerReference
Abscisic Acid (ABA) Arabidopsis thalianaDrought50 µMIncreased survival rate[3]
ABA Analog (SLG1) Arabidopsis thalianaDrought50-200 µMIncreased survival rate, reduced water loss[1][3]
Salicylic Acid (SA) Mung Bean (Vigna radiata)Salinity (100 & 200 mM NaCl)Not specifiedReduced decrease in biomass and chlorophyll content[5]
Salicylic Acid (SA) Rice (Oryza sativa)Drought0.5 mMIncreased endogenous SA and ABA levels[7]
Salicylic Acid (SA) + PGPR Maize (Zea mays)Salinity (8 dS m⁻¹)Not specifiedIncreased shoot and root dry weight by 41% and 56% respectively[8]
CompoundPlant SpeciesStress TypeConcentrationEffect on Biochemical MarkersReference
This compound (LA) Cress and Lettuce-1 mMInhibited germination and growth[9]
This compound (LA) Lunularia cruciata callus-40 and 120 µMInhibited growth (equal to ABA)[9]
Salicylic Acid (SA) Mung Bean (Vigna radiata)Salinity (200 mM NaCl)Not specifiedIncreased proline and MDA content[5]
Salicylic Acid (SA) Grapevine (Vitis vinifera)SalinityNot specifiedIncreased endogenous SA and ABA levels[10]

Experimental Protocols

General Protocol for Plant Stress Assays
  • Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana) in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity). Use a suitable growth medium such as soil mix or agar plates.

  • Stress Induction:

    • Drought Stress: Withhold water from well-watered plants for a specified period (e.g., 16 days for Arabidopsis).[11]

    • Salinity Stress: Irrigate plants with a salt solution (e.g., NaCl) of a specific concentration (e.g., 100 mM or 200 mM).

  • Treatment Application:

    • Prepare a stock solution of the compound (this compound, ABA, or Salicylic Acid) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration with water.

    • Apply the solution to the plants through methods such as soil drenching, foliar spraying, or inclusion in the growth medium.

  • Data Collection and Analysis:

    • Survival Rate: After the stress period, re-water the plants and count the number of surviving individuals after a recovery period (e.g., 3 days).[11]

    • Biomass: Measure the fresh and dry weight of the shoots and roots.

    • Biochemical Markers: Quantify stress-related markers such as proline and malondialdehyde (MDA) content using established spectrophotometric methods.

Method for Quantifying Endogenous Hormone Levels

Endogenous levels of this compound, ABA, and salicylic acid can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). This involves extraction from plant tissues, purification, and separation on an HPLC column followed by detection and quantification against known standards.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to follow the phenylpropanoid-polymalonate pathway.

Lunularic_Acid_Biosynthesis cluster_legend Enzymes Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Stilbenecarboxylate Stilbenecarboxylate p-Coumaroyl-CoA->Stilbenecarboxylate STCS This compound This compound Stilbenecarboxylate->this compound Hydration PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase _4CL 4CL: 4-coumarate-CoA ligase STCS STCS: Stilbenecarboxylate synthase

Caption: Proposed biosynthetic pathway of this compound.

Abscisic Acid Signaling Pathway

ABA signaling is initiated by its binding to receptors, leading to a cascade of events that activate stress-responsive genes.

ABA_Signaling cluster_stress Drought/Salinity Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress ABA ABA Stress->ABA biosynthesis PYR/PYL/RCAR ABA Receptors (PYR/PYL/RCAR) ABA->PYR/PYL/RCAR PP2Cs PP2Cs PYR/PYL/RCAR->PP2Cs inhibits SnRK2s SnRK2s PP2Cs->SnRK2s inhibits AREB/ABF AREB/ABF Transcription Factors SnRK2s->AREB/ABF activates Stress-responsive genes Stress-responsive genes AREB/ABF->Stress-responsive genes activates transcription

Caption: Core abscisic acid (ABA) signaling pathway in response to stress.

Experimental Workflow for Comparative Analysis

A logical workflow for comparing the effects of different compounds on plant stress tolerance.

Experimental_Workflow A Plant Growth in Controlled Environment B Treatment Application (Control, this compound, ABA, Salicylic Acid) A->B C Stress Induction (Drought or Salinity) B->C D Data Collection C->D E Physiological Measurements (Survival Rate, Biomass) D->E F Biochemical Analysis (Proline, MDA content) D->F G Molecular Analysis (Gene Expression) D->G H Comparative Data Analysis E->H F->H G->H

Caption: Workflow for comparing stress tolerance conferred by different compounds.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses ABA-like activities, indicating its potential as a regulator of plant stress tolerance. However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound with established stress hormones like ABA and salicylic acid under controlled drought and salinity conditions. Future research should focus on generating this comparative data, including survival rates, biomass accumulation, and levels of key stress markers. Furthermore, elucidating the specific signaling pathway of this compound, from receptor binding to downstream gene activation, is crucial for a comprehensive understanding of its mode of action and for harnessing its potential in developing stress-resilient crops. The experimental frameworks and comparative data presented in this guide provide a foundation for researchers to design and execute studies that will further validate the link between this compound levels and stress tolerance.

References

Safety Operating Guide

Proper Disposal of Lunularic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Lunularic acid, a dihydrostilbenoid found in various plants, requires careful handling and disposal due to its potential environmental and health impacts.[1][2] This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and the protection of the environment.

I. Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1]

  • Aquatic Toxicity: Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[1]

II. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C15H14O4[1][2][3][4][5]
Molecular Weight 258.27 g/mol [1][2][3][4][5][6]
Appearance Pale yellow crystals[3]
Melting Point 192°C[3]
CAS Number 23255-59-6[1][2][3][6][7]

III. Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves

    • Laboratory coat

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[1]

  • Container Labeling: All waste containers must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")

    • Accumulation start date

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[1][8][9] It is the responsibility of the waste generator to ensure that all waste materials are properly characterized and disposed of in accordance with local, regional, and national regulations.[8]

IV. Spill Management

In the event of a spill:

  • Evacuate and Secure: Restrict access to the spill area to prevent exposure.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: For liquid spills, use an inert absorbent material to contain the spill.

  • Collect: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

V. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Start C Segregate Waste into Labeled Hazardous Waste Container B->C D Store Sealed Container in Designated Area C->D E Arrange for Professional Waste Disposal D->E F Document Waste Disposal E->F

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lunularic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Lunularic acid, a dihydrostilbenoid found in various plant species. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.

Essential Safety and Chemical Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of safe handling. The following tables summarize key quantitative data for quick reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
CAS Number 23255-59-6
Appearance No data available
Solubility No data available

Table 2: Toxicological Information for this compound

Hazard ClassificationGHS ClassificationPrecautionary Statement(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.

Operational Plan: Handling this compound

A systematic approach to handling this compound in the laboratory minimizes risks of exposure and contamination. The following step-by-step operational plan provides clear guidance for researchers.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling this compound. The following equipment must be worn at all times:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.

  • Hand Protection: Wear protective gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.

  • Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the powdered form.

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a well-ventilated work area, preferably a fume hood.

    • Locate the nearest safety shower and eye wash station and confirm they are accessible and operational.

    • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

    • Assemble all necessary equipment and reagents.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the work area.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Wear full personal protective equipment.

    • Absorb spills of solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).

    • Decontaminate surfaces and equipment by scrubbing with alcohol.

    • Collect all contaminated materials in a sealed container for proper disposal.

Emergency First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Container: Dispose of this compound waste in a designated, approved waste disposal plant.

  • Container Disposal: Do not reuse empty containers. Dispose of the container and any unused contents in accordance with federal, state, and local regulations.

  • Environmental Precautions: Avoid releasing this compound into the environment. Collect any spillage.[1]

Biosynthetic and Metabolic Pathway of this compound

The following diagram illustrates the biosynthetic and metabolic pathways of this compound in Marchantia polymorpha. This provides insight into the biological context of the compound.

Lunularic_Acid_Pathway cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism cluster_legend Enzyme Legend Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Dihydro-p-coumaroyl_CoA Dihydro-p-coumaroyl_CoA p-Coumaroyl_CoA->Dihydro-p-coumaroyl_CoA DBR Lunularic_acid_precursor Polyketide Intermediate Dihydro-p-coumaroyl_CoA->Lunularic_acid_precursor + Malonyl-CoA (STCS1) Lunularic_acid Lunularic_acid Lunularic_acid_precursor->Lunularic_acid PKR, CYP450 Lunularic_acid_glucoside Lunularic_acid_glucoside Lunularic_acid->Lunularic_acid_glucoside UGT Lunularin Lunularin Lunularic_acid->Lunularin LADC Lunularic_acid_glucoside->Lunularic_acid BGLU PAL PAL: Phenylalanine ammonia lyase C4H C4H: Cinnamic acid 4-hydroxylase FourCL 4CL: 4-coumarate: coenzyme A ligase DBR DBR: Double bond reductase STCS1 STCS1: Stilbenecarboxylate synthase 1 PKR PKR: Polyketide reductase CYP450 CYP450: Cytochrome P450 UGT UGT: UDP-glycosyltransferase BGLU BGLU: β-glucosidase LADC LADC: this compound decarboxylase

Caption: Biosynthesis and metabolism of this compound in Marchantia polymorpha.

By adhering to these safety protocols and understanding the biological context of this compound, researchers can conduct their work with confidence and precision, contributing to the advancement of science while prioritizing safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lunularic acid
Reactant of Route 2
Lunularic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。